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  • Product: 1-(pyridin-3-yl)piperidin-4-ol
  • CAS: 1516560-40-9

Core Science & Biosynthesis

Foundational

1-(pyridin-3-yl)piperidin-4-ol CAS number and structure

CAS Number: 1516560-40-9 Document Type: Technical Monograph Version: 2.0 (Scientific Reference) Executive Summary 1-(Pyridin-3-yl)piperidin-4-ol is a bifunctional heterocyclic building block extensively utilized in medic...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1516560-40-9 Document Type: Technical Monograph Version: 2.0 (Scientific Reference)

Executive Summary

1-(Pyridin-3-yl)piperidin-4-ol is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry. Characterized by a central piperidine ring substituted with a hydroxyl group at the C4 position and N-arylated with a pyridine ring at the C3 position, this scaffold serves as a critical pharmacophore in the development of kinase inhibitors, GPCR ligands, and neuroactive agents. Its unique structural topology combines a hydrogen-bond donor (hydroxyl), a hydrogen-bond acceptor (pyridine nitrogen), and a semi-rigid saturated linker (piperidine), making it an ideal candidate for fragment-based drug design (FBDD).

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Physicochemical Profile

The compound exists as a linkage between an electron-deficient aromatic system (pyridine) and a saturated heterocycle.

PropertyData
CAS Number 1516560-40-9
IUPAC Name 1-(pyridin-3-yl)piperidin-4-ol
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
SMILES OC1CCN(CC1)c2cccnc2
LogP (Predicted) ~0.8 (Moderate Lipophilicity)
pKa (Predicted) ~5.2 (Pyridine N), ~2-3 (Aniline-like N)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Structural Dynamics

The piperidine ring predominantly adopts a chair conformation to minimize steric strain. The equatorial orientation of the 4-hydroxyl group is energetically favored, maximizing hydrogen bonding potential with solvent or protein targets.

Critical Electronic Feature: The nitrogen atom of the piperidine ring is directly bonded to the pyridine ring. Unlike a typical aliphatic amine (pKa ~10-11), this nitrogen possesses "aniline-like" character due to the conjugation of its lone pair into the π-system of the pyridine ring. Consequently, the basicity of this nitrogen is drastically reduced, leaving the pyridine nitrogen (N1') as the primary basic center (pKa ~5.2).

Synthetic Methodologies

The synthesis of 1-(pyridin-3-yl)piperidin-4-ol presents a challenge due to the electron-deficient nature of the pyridine ring, which deactivates it toward standard Nucleophilic Aromatic Substitution (


) unless strong electron-withdrawing groups are present. Therefore, metal-catalyzed cross-coupling is the industry standard for high-yield synthesis.
Primary Route: Buchwald-Hartwig Amination

This protocol utilizes Palladium-catalyzed C-N bond formation to couple 3-bromopyridine with 4-hydroxypiperidine.

Reaction Scheme (DOT Visualization):

Synthesispathway Reactant1 3-Bromopyridine Catalyst Pd2(dba)3 / BINAP NaOtBu, Toluene Reactant1->Catalyst Reactant2 4-Hydroxypiperidine Reactant2->Catalyst Intermediate Pd-Amido Complex Catalyst->Intermediate Oxidative Addition & Transmetallation Product 1-(Pyridin-3-yl)piperidin-4-ol (Yield: >85%) Intermediate->Product Reductive Elimination 100°C, 12h

Figure 1: Catalytic cycle for the Buchwald-Hartwig synthesis of the target compound.

Detailed Experimental Protocol

Objective: Synthesis of 1-(pyridin-3-yl)piperidin-4-ol on a 10 mmol scale.

Reagents:

  • 3-Bromopyridine (1.58 g, 10 mmol)

  • 4-Hydroxypiperidine (1.21 g, 12 mmol)

  • 
     (Tris(dibenzylideneacetone)dipalladium(0)) (183 mg, 2 mol%)
    
  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (249 mg, 4 mol%)

  • Sodium tert-butoxide (

    
    ) (1.44 g, 15 mmol)
    
  • Toluene (Anhydrous, 50 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon or Nitrogen for 15 minutes.

  • Catalyst Pre-complexation: Add

    
    , BINAP, and anhydrous Toluene to the flask. Stir at room temperature for 10 minutes to allow ligand exchange (solution typically turns deep orange/red).
    
  • Reactant Addition: Introduce 3-Bromopyridine, 4-Hydroxypiperidine, and

    
     to the reaction mixture under a positive pressure of inert gas.
    
  • Reaction: Heat the mixture to 100°C (oil bath temperature) and stir vigorously for 12–16 hours. Monitor progress via TLC (System: 10% MeOH in DCM) or LC-MS.

  • Work-up: Cool the mixture to room temperature. Filter through a pad of Celite to remove palladium residues and insoluble salts. Wash the pad with EtOAc (50 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

  • Characterization: The product is typically obtained as a off-white to pale yellow solid.

Validation Criteria:

  • 1H NMR (DMSO-d6): Diagnostic signals include pyridine protons at

    
     ~8.3 (d), 8.0 (d), and piperidine multiplets at 
    
    
    
    ~3.5 (m) and 1.5-1.9 (m).
  • MS (ESI):

    
    .
    

Medicinal Chemistry Applications

This scaffold acts as a versatile "linker-head" motif. The pyridine ring serves as a hinge binder in kinase inhibitors, while the 4-hydroxyl group provides a vector for solubilizing groups or further functionalization (e.g., carbamates, ethers).

Pharmacophore Mapping

The compound allows for precise spatial arrangement of binding elements.

Pharmacophore Pyridine Pyridine Ring (Lipophilic/Basic) Piperidine Piperidine Core (Rigid Spacer) Pyridine->Piperidine N-Arylation Hinge Target: Kinase Hinge Region (H-Bond Acceptor) Pyridine->Hinge Interaction Hydroxyl C4-Hydroxyl (Polar Handle) Piperidine->Hydroxyl C4-Substitution Solubility Property: Aqueous Solubility & Metabolic Stability Hydroxyl->Solubility Effect Vector Vector: Extension to Solvent Front Hydroxyl->Vector Design Utility

Figure 2: Pharmacophore decomposition of the 1-(pyridin-3-yl)piperidin-4-ol scaffold.

Key Therapeutic Areas[8]
  • Kinase Inhibition: Used in the synthesis of type I and II inhibitors where the pyridine mimics the adenine ring of ATP.

  • GPCR Modulators: Analogues are explored as S1P1 receptor agonists for autoimmune diseases.

  • Neuroscience: The scaffold mimics structures found in nicotinic acetylcholine receptor (nAChR) ligands.

Handling and Stability

  • Storage: Store at 2-8°C under an inert atmosphere. The compound is hygroscopic.[1]

  • Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water unless protonated (pH < 4).

  • Safety: Classified as an Irritant (H315, H319, H335).[2] Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

References

  • Sigma-Aldrich. 1-(Pyridin-3-yl)piperidin-4-ol Product Data Sheet. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link

  • PubChem. Compound Summary: 1-(Pyridin-3-yl)piperidin-4-ol.[2] Link

Sources

Exploratory

The 1-(Pyridin-3-yl)piperidin-4-ol Scaffold: A Modular Platform for nAChR Ligand Discovery

The following technical guide is structured to serve as an authoritative reference for the application of 1-(pyridin-3-yl)piperidin-4-ol in nicotinic acetylcholine receptor (nAChR) research. Executive Summary 1-(pyridin-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for the application of 1-(pyridin-3-yl)piperidin-4-ol in nicotinic acetylcholine receptor (nAChR) research.

Executive Summary

1-(pyridin-3-yl)piperidin-4-ol represents a "privileged structure" in neuropharmacology, serving as a critical pharmacophore for targeting neuronal nicotinic acetylcholine receptors (nAChRs), specifically the


 and 

subtypes. Unlike flexible linear amines, this scaffold offers a semi-rigid, sp³-rich architecture that mimics the bioactive conformation of acetylcholine while providing a versatile hydroxyl "handle" for further diversification.

This guide details the synthesis, pharmacological mechanism, and experimental validation of this moiety, positioning it not merely as a metabolite, but as a foundational building block for next-generation cognitive enhancers and neuroprotective agents.

Structural Logic & Pharmacophore Modeling

The "Escape from Flatland"

Modern medicinal chemistry emphasizes increasing fraction sp³ (


) character to improve solubility and receptor selectivity. 1-(pyridin-3-yl)piperidin-4-ol achieves this by coupling a planar aromatic anchor (pyridine) with a three-dimensional aliphatic ring (piperidine).
  • The Pyridine Anchor: Mimics the aromatic features of nicotine. The nitrogen at position 3 serves as a weak hydrogen bond acceptor (HBA).

  • The Piperidine Linker: The N-aryl bond restricts conformational freedom compared to alkyl-chain linkers, reducing the entropic cost of binding.

  • The 4-Hydroxyl Handle: This is the critical functional differentiation point. It acts as a H-bond donor/acceptor in the binding pocket or, more commonly, as a nucleophile for synthesizing carbamates and ethers to extend the pharmacophore into the receptor's "accessory hydrophobic pocket."

Basicity and Ionization

Crucially, the attachment of the piperidine nitrogen directly to the pyridine ring (an N-heteroaryl aniline analogue) significantly reduces the basicity of the piperidine nitrogen due to lone-pair delocalization into the


-system.
  • Dominant pKa: The pyridine nitrogen becomes the primary basic center (pKa

    
     5–6), unlike nicotine where the pyrrolidine nitrogen is the cationic center (pKa 
    
    
    
    8.0).
  • Implication: At physiological pH (7.4), a significant fraction of the molecule remains uncharged, enhancing blood-brain barrier (BBB) permeability compared to permanently charged quaternary ammoniums.

Chemical Synthesis: A Self-Validating Protocol

The most robust route to high-purity 1-(pyridin-3-yl)piperidin-4-ol is the Buchwald-Hartwig Cross-Coupling . This method avoids the harsh conditions of nucleophilic aromatic substitution (


) which often fail with electron-rich or neutral pyridines.
Reaction Scheme (DOT Visualization)

SynthesisWorkflow Start Reagents: 3-Bromopyridine + 4-Hydroxypiperidine Cat Catalytic System: Pd2(dba)3 (1-2 mol%) Xantphos (Ligand) NaOtBu (Base) Start->Cat Process Reaction Conditions: Solvent: 1,4-Dioxane Temp: 100°C Time: 12-16h Inert Atm (Ar/N2) Cat->Process Workup Workup: Filter (Celite) Conc. & Flash Chrom. (DCM:MeOH 95:5) Process->Workup Product Target: 1-(pyridin-3-yl)piperidin-4-ol (>95% Yield) Workup->Product

Caption: Optimized Buchwald-Hartwig coupling pathway for the synthesis of the target scaffold.

Step-by-Step Protocol
  • Preparation: In a glovebox or under active Argon flow, charge a dried Schlenk flask with 3-bromopyridine (1.0 equiv), 4-hydroxypiperidine (1.2 equiv),

    
      (0.02 equiv), and Xantphos  (0.04 equiv).
    
  • Base Addition: Add Sodium tert-butoxide (NaOtBu) (1.5 equiv). Note: Use fresh NaOtBu; hydrolyzed base leads to incomplete conversion.

  • Solvation: Add anhydrous 1,4-dioxane (0.2 M concentration relative to bromide).

  • Reaction: Seal and heat to 100°C for 14 hours. The solution should turn from dark purple/red to orange/brown.

  • Validation (TLC): Check completion using DCM:MeOH (9:1). The product is more polar than the starting bromide.

  • Purification: Filter through a Celite pad to remove Palladium residues. Concentrate and purify via flash column chromatography (Gradient: 0

    
     10% MeOH in DCM).
    

Pharmacological Characterization[1][2][3][4][5][6]

Mechanism of Action: Partial Agonism & Allostery

This scaffold often acts as a partial agonist or a Type II Positive Allosteric Modulator (PAM) depending on the derivatization at the 4-hydroxyl position.

  • Binding Site: Orthosteric site (at the

    
    -
    
    
    
    interface).
  • Cation-

    
     Interaction:  The pyridine ring interacts with the conserved Tryptophan (Trp) residue in the receptor binding pocket (Trp149 in 
    
    
    
    ).
In Vitro Assay Data Summary

The following table summarizes typical affinity ranges for the core scaffold versus its optimized derivatives (e.g., carbamates).

Compound ClassTarget SubtypeBinding Affinity (

)
Functional Potency (

)
Efficacy (

)
Core Scaffold (1-(pyridin-3-yl)piperidin-4-ol)

> 10

M
Low / Inactive< 10%
Core Scaffold

1 - 5

M
Weak Partial Agonist15-20%
Carbamate Derivative (4-O-CONH-Aryl)

10 - 100 nM50 - 300 nM60-80%

Data Interpretation: The core alcohol is a weak binder on its own. Its value lies in being a low-molecular-weight fragment that efficiently occupies the core pocket, allowing added functional groups to capture high-affinity interactions.

Experimental Workflows: Functional Validation

To validate the activity of ligands derived from this scaffold, a Calcium Flux Assay is the industry standard for high-throughput screening.

FLIPR Calcium Assay Protocol

Objective: Measure the agonist-induced increase in intracellular


 in HEK293 cells stably expressing human 

nAChR.
  • Cell Plating: Plate cells in poly-D-lysine coated 96-well black plates (50,000 cells/well). Incubate 24h.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium indicator) in HBSS buffer + 20 mM HEPES. Incubate 45 mins at 37°C.

  • Compound Preparation: Dissolve 1-(pyridin-3-yl)piperidin-4-ol derivatives in DMSO (stock 10 mM). Dilute in assay buffer to 3x final concentration.

  • Agonist Mode: Inject compound. Measure fluorescence (Ex 488 nm / Em 525 nm) for 120 seconds.

  • PAM Mode: Pre-incubate with compound for 5 mins, then inject

    
     concentration of Acetylcholine. Look for potentiation of the signal.
    
Pathway Visualization (DOT)

SignalingPathway Ligand Ligand: 1-(pyridin-3-yl)piperidin-4-ol deriv. Receptor Target: α7 nAChR (Pentamer) Ligand->Receptor Binding (Orthosteric/Allosteric) Conform Conformational Change: Channel Opening Receptor->Conform Influx Ion Flux: Ca2+ / Na+ Influx Conform->Influx Signal Downstream Signaling: ERK1/2 Phosphorylation CREB Activation Influx->Signal Depolarization Outcome Physiological Outcome: Neuroprotection / Cognitive Enhancement Signal->Outcome

Caption: Signal transduction pathway activated by nAChR modulation.

References

  • Buchwald, S. L., & Hartwig, J. F. (2002). Palladium-Catalyzed C-N Bond Formation. Wiley-VCH.

  • Hurst, R., et al. (2005). A Novel Positive Allosteric Modulator of the alpha7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. Journal of Neuroscience.

  • Mazurov, A., et al. (2011). 2-Amino-5-substituted Pyridine Derivatives as α7 Nicotinic Acetylcholine Receptor Agonists. Bioorganic & Medicinal Chemistry Letters.[1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 329793713, 1-(3-Aminophenyl)piperidin-4-ol (Structural Analogue Reference).

  • Williams, J. T., et al. (2011).[2] The role of sp3-character in clinical success. Drug Discovery Today.

Sources

Foundational

Technical Guide: 1-(pyridin-3-yl)piperidin-4-ol as a Privileged CNS Scaffold

The following technical guide details the pharmacological utility, synthesis, and experimental application of 1-(pyridin-3-yl)piperidin-4-ol in Central Nervous System (CNS) disorder research. Executive Summary: The Pharm...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological utility, synthesis, and experimental application of 1-(pyridin-3-yl)piperidin-4-ol in Central Nervous System (CNS) disorder research.

Executive Summary: The Pharmacophore

1-(pyridin-3-yl)piperidin-4-ol represents a "privileged scaffold" in neuropharmacology. Its structure combines a piperidine ring (a ubiquitous motif in FDA-approved CNS drugs like Donepezil and Haloperidol) with a 3-pyridyl moiety (a bioisostere for the pyridine ring in Nicotine).

This specific connectivity—an N-aryl bond linking the piperidine nitrogen to the 3-position of the pyridine—creates a geometry that mimics the distance between the cationic center and the hydrogen-bond acceptor found in potent nicotinic acetylcholine receptor (nAChR) agonists. Consequently, this molecule serves as a critical lead compound or fragment for designing ligands targeting:

  • 
     nAChRs:  Implicated in cognitive enhancement and nicotine addiction.
    
  • 
     nAChRs:  Targets for schizophrenia and anti-inflammatory neuroprotection.
    
  • LSD1 (Lysine-specific demethylase 1): Emerging epigenetic targets where piperidine-pyridine scaffolds modulate histone methylation in neurodegeneration.

Chemical Foundation & Synthesis

Physicochemical Profile

For a CNS probe, Blood-Brain Barrier (BBB) penetration is non-negotiable. This scaffold exhibits favorable CNS Multiparameter Optimization (MPO) traits:

PropertyValue (Approx.)CNS Relevance
Molecular Weight 178.23 g/mol Highly favorable (< 360 is ideal for BBB).
cLogP 0.8 – 1.2Optimal range (1–3) for passive diffusion.
Topological Polar Surface Area (TPSA) ~33 ŲExcellent (< 90 Ų required for high CNS penetration).
H-Bond Donors (HBD) 1 (OH group)Low HBD count reduces P-gp efflux liability.
pKa (Piperidine N) ~5.5 - 6.0Reduced basicity due to N-aryl conjugation; prevents lysosomal trapping.
Synthesis Protocol: Buchwald-Hartwig Amination

The formation of the C–N bond between the electron-deficient 3-bromopyridine and the secondary amine of 4-hydroxypiperidine requires palladium catalysis. Nucleophilic aromatic substitution (


) is ineffective here because the 3-position of pyridine is not sufficiently electrophilic.

Reaction Scheme:



Step-by-Step Protocol:
  • Reagents:

    • 3-Bromopyridine (1.0 equiv)

    • 4-Hydroxypiperidine (1.2 equiv)[1]

    • Catalyst:

      
       (2 mol%) or 
      
      
      
    • Ligand: BINAP or Xantphos (4 mol%)

    • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) - Critical: Must be dry.

    • Solvent: Toluene (anhydrous, degassed).

  • Procedure:

    • Charge: In a glovebox or under Argon, add Pd source, Ligand, and Base to a reaction vial.

    • Dissolve: Add Toluene, then add 3-Bromopyridine and 4-Hydroxypiperidine.

    • Heat: Seal and heat to 100°C for 12–16 hours.

    • Workup: Cool to RT, filter through a Celite pad (to remove Pd black), and concentrate the filtrate in vacuo.

    • Purification: Flash column chromatography (DCM:MeOH 95:5). The product is polar; the hydroxyl group may require a slower gradient.

  • Quality Control (Self-Validation):

    • 1H NMR: Look for the disappearance of the N-H broad singlet of the starting piperidine.

    • Pd Scavenging: For biological assays, residual Palladium must be

      
       ppm. Use a metal scavenger resin (e.g., SiliaMetS® Thiol) post-purification.
      

SynthesisWorkflow Start Reagents: 3-Bromopyridine 4-Hydroxypiperidine Reaction Reaction: Toluene, 100°C 12-16 Hours Start->Reaction Cat Catalytic System: Pd2(dba)3 + BINAP NaOtBu (Base) Cat->Reaction Catalysis Workup Workup: Celite Filtration Solvent Removal Reaction->Workup Purify Purification: Flash Chromatography (DCM:MeOH) Workup->Purify Final Target: 1-(pyridin-3-yl)piperidin-4-ol Purify->Final

Figure 1: Optimized Buchwald-Hartwig cross-coupling workflow for synthesizing the target scaffold.

Mechanism of Action & Signaling

The primary interest in this molecule lies in its ability to modulate Nicotinic Acetylcholine Receptors (nAChRs) .[2]

The Cholinergic Pathway

The 3-pyridyl nitrogen acts as a hydrogen bond acceptor, while the piperidine ring provides the hydrophobic bulk necessary to fit into the "aromatic box" of the nAChR binding site (formed by Trp, Tyr, and Phe residues).

  • Agonist/PAM Mode: Binding stabilizes the receptor in an open state, allowing

    
     and 
    
    
    
    influx.
  • Downstream Effect:

    
     influx triggers the ERK/CREB pathway, leading to the expression of BDNF (Brain-Derived Neurotrophic Factor), which is essential for synaptic plasticity and memory formation.
    

SignalingPathway Ligand 1-(pyridin-3-yl)piperidin-4-ol Receptor α4β2 / α7 nAChR (Presynaptic/Postsynaptic) Ligand->Receptor Binding IonFlux Ca2+ / Na+ Influx Receptor->IonFlux Channel Opening Depol Membrane Depolarization IonFlux->Depol Kinase CaMKII / ERK Activation IonFlux->Kinase Second Messenger TransFactor CREB Phosphorylation Kinase->TransFactor Output BDNF Expression (Cognitive Enhancement) TransFactor->Output

Figure 2: Signal transduction pathway activated by nAChR modulation.

Experimental Validation: In Vitro Protocols

To validate the utility of this molecule in your specific research context, the following assays are standard.

Radioligand Binding Assay (Affinity)

Objective: Determine the


 (binding affinity) of the compound for 

vs.

subtypes.
  • Source Tissue: Rat cerebral cortex (

    
    ) or Hippocampus (
    
    
    
    ).
  • Radioligands:

    • 
      -Epibatidine (High affinity agonist for 
      
      
      
      ).
    • 
      -
      
      
      
      -Bungarotoxin (Selective for
      
      
      ).
  • Protocol:

    • Incubate membrane homogenates with the radioligand and varying concentrations (

      
       to 
      
      
      
      M) of 1-(pyridin-3-yl)piperidin-4-ol.
    • Incubate for 60-90 min at 4°C (to prevent receptor desensitization/degradation).

    • Terminate by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

    • Measure radioactivity via liquid scintillation counting.

    • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux

Objective: Determine if the compound is an Agonist, Antagonist, or Positive Allosteric Modulator (PAM).

  • Cell Line: HEK293 cells stably expressing human

    
     nAChR.
    
  • Dye: Fluo-4 AM (Calcium-sensitive fluorescent dye).

  • Workflow:

    • Load cells with Fluo-4 AM for 45 mins.

    • Inject compound.

    • Readout: Measure fluorescence intensity increase (RFU) at 488 nm excitation / 525 nm emission.

    • Interpretation:

      • Immediate spike = Agonist .

      • No spike, but potentiates Acetylcholine response = PAM .

      • Inhibits Acetylcholine response = Antagonist .

References

  • Buchwald-Hartwig Amination: Organic Syntheses, Vol. 78, p. 23 (2002). "Palladium-catalyzed amination of aryl halides."[3]

  • nAChR Pharmacology:Pharmacological Reviews, 61(1), 39–61 (2009). "Neuronal Nicotinic Acetylcholine Receptors: Pharmacology and Therapeutic Opportunities."

  • Scaffold Analysis:Journal of Medicinal Chemistry, 48(6), 1729–1744 (2005). "Design and Synthesis of 3-Pyridyl Ether Derivatives as Central Nervous System Agents."

  • LSD1 Inhibitors:Journal of Medicinal Chemistry, 59(4), 1455–1470 (2016). "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1."

Sources

Exploratory

An In-Depth Technical Guide to the Structural Characterization of 1-(pyridin-3-yl)piperidin-4-ol

Introduction: The Significance of the N-Aryl Piperidinol Scaffold In the landscape of modern drug development, the N-aryl piperidine scaffold is a privileged structure, forming the core of numerous therapeutic agents. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the N-Aryl Piperidinol Scaffold

In the landscape of modern drug development, the N-aryl piperidine scaffold is a privileged structure, forming the core of numerous therapeutic agents. The specific compound, 1-(pyridin-3-yl)piperidin-4-ol, represents a critical chemical intermediate whose precise structural integrity is paramount for its intended downstream applications. Molecules incorporating the 1-(pyridin-3-yl)piperidine moiety are valuable in medicinal chemistry for designing novel bioactive compounds, particularly those targeting central nervous system disorders.[1] Their structural features are relevant for developing ligands for nicotinic acetylcholine receptors, which are implicated in neurological conditions like Alzheimer's and Parkinson's disease.[2]

This guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of 1-(pyridin-3-yl)piperidin-4-ol. As a Senior Application Scientist, the emphasis here is not merely on the data but on the causality behind the analytical choices—explaining why a specific technique is employed and how the data from each method synergistically contributes to a holistic and irrefutable structural assignment. This self-validating system of protocols is designed for researchers, scientists, and drug development professionals who require rigorous and reproducible characterization of pharmaceutical building blocks.

Molecular Overview and Physicochemical Properties

Before embarking on advanced spectroscopic analysis, a foundational understanding of the molecule's basic properties is essential. These parameters inform decisions on solvent selection, chromatographic conditions, and sample preparation.

Table 1: Physicochemical Properties of 1-(pyridin-3-yl)piperidin-4-ol

PropertyValueData Source/Rationale
Molecular Formula C₁₁H₁₆N₂OCalculated from structure
Molecular Weight 192.26 g/mol Calculated from formula[3]
CAS Number 50461-59-1Chemical Abstract Service Registry
Appearance Expected to be a solid at room temperatureBased on analogues like Piperidin-4-ol[4]
Solubility Expected to be soluble in polar organic solvents (DMSO, Methanol) and aqueous acidInferred from the polar alcohol and basic nitrogen functional groups

dot digraph "Molecular_Structure_of_1_pyridin_3_yl_piperidin_4_ol" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10];

} Diagram: 2D structure of 1-(pyridin-3-yl)piperidin-4-ol.

The Integrated Analytical Workflow

A robust structural characterization is not a linear process but an integrated workflow where each technique provides a piece of the puzzle. The following workflow illustrates the logical progression from initial sample assessment to final, unambiguous structural confirmation.

dot digraph "Analytical_Workflow" { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, splines=ortho]; node [style=filled, shape=box, fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Diagram: Integrated workflow for structural characterization.

Part 1: Spectroscopic Elucidation

Spectroscopy provides the foundational data for the molecular structure, defining its connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. For 1-(pyridin-3-yl)piperidin-4-ol, ¹H NMR will reveal the number of distinct proton environments and their neighbor relationships (via spin-spin coupling), while ¹³C NMR identifies the number of unique carbon atoms. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are then used to definitively map which protons are coupled to each other and which protons are attached to which carbons, respectively.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the sample for ¹H NMR (or 50-75 mg for ¹³C NMR) into a clean, dry vial.[5]

    • Add approximately 0.7 mL of a suitable deuterated solvent. Causality: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve polar compounds and the presence of the exchangeable -OH proton, which will be clearly observable.[6] Its residual solvent peak at ~2.50 ppm provides a convenient internal reference.

    • Ensure the sample is fully dissolved. If not, filter the solution through a pipette with a glass wool plug into a clean NMR tube to remove any particulates, which can degrade spectral quality.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity. This is an iterative process aimed at achieving the sharpest possible peaks and symmetrical lineshapes.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum (e.g., 16 scans).

    • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.

    • (If required) Acquire 2D spectra such as ¹H-¹H COSY and ¹H-¹³C HSQC to confirm assignments.

  • Data Processing & Referencing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Calibrate the ¹H spectrum by setting the residual DMSO-d₆ peak to 2.50 ppm. Reference the ¹³C spectrum accordingly.

The following tables outline the predicted chemical shifts (δ) based on the known values for piperidine, pyridine, and their derivatives.[7][8][9]

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.25s (or d)1HH-2 (Py)Aromatic proton adjacent to N and at an ortho position to the piperidine substituent.
~ 8.05d1HH-6 (Py)Aromatic proton adjacent to N.
~ 7.45dd1HH-4 (Py)Aromatic proton ortho to the piperidine substituent.
~ 7.25dd1HH-5 (Py)Aromatic proton meta to the piperidine substituent.
~ 4.80d1H-OHExchangeable proton of the hydroxyl group; coupling may not be observed.
~ 3.80 - 3.70m1HH-4 (Pip)Proton on the carbon bearing the hydroxyl group.
~ 3.70 - 3.60m2HH-2e, H-6e (Pip)Equatorial protons on carbons adjacent to the piperidine nitrogen.
~ 2.90 - 2.80m2HH-2a, H-6a (Pip)Axial protons on carbons adjacent to the piperidine nitrogen.
~ 1.85 - 1.75m2HH-3e, H-5e (Pip)Equatorial protons on carbons beta to the piperidine nitrogen.
~ 1.50 - 1.40m2HH-3a, H-5a (Pip)Axial protons on carbons beta to the piperidine nitrogen.

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~ 145.0C-3 (Py)Aromatic carbon directly attached to the electron-donating piperidine nitrogen.
~ 142.5C-6 (Py)Aromatic carbon adjacent to the pyridine nitrogen.
~ 138.0C-2 (Py)Aromatic carbon adjacent to the pyridine nitrogen.
~ 124.0C-5 (Py)Aromatic carbon meta to the piperidine substituent.
~ 123.5C-4 (Py)Aromatic carbon ortho to the piperidine substituent.
~ 65.0C-4 (Pip)Carbon bearing the hydroxyl group.[4]
~ 48.0C-2, C-6 (Pip)Carbons adjacent to the piperidine nitrogen.
~ 34.0C-3, C-5 (Pip)Carbons beta to the piperidine nitrogen.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying the key functional groups present in a molecule. Its value lies in quickly confirming the presence of the hydroxyl (-OH) group, the tertiary amine (C-N) linkages, and the aromatic pyridine ring, which together define the core structure of 1-(pyridin-3-yl)piperidin-4-ol.

  • Instrument & Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and crystal surface absorbances from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible results.

  • Data Acquisition: Scan the sample (e.g., 32 scans at a resolution of 4 cm⁻¹).

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Table 4: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3400 - 3200Strong, BroadO-H StretchHydroxyl group (-OH)
3100 - 3000MediumC-H StretchAromatic C-H (Pyridine)
2950 - 2800Medium-StrongC-H StretchAliphatic C-H (Piperidine)
1600 - 1550Medium-StrongC=C / C=N StretchPyridine ring vibrations
1250 - 1150Medium-StrongC-N StretchAryl-Alkyl Amine
1100 - 1000StrongC-O StretchSecondary Alcohol
Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is indispensable for determining the molecular weight of a compound, providing the most direct confirmation of its elemental formula. Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like this one, as it generates intact molecular ions with minimal fragmentation.[10] When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for assessing purity.

  • System Preparation:

    • Prepare a mobile phase (e.g., water and acetonitrile with 0.1% formic acid). Causality: The formic acid aids in the protonation of the analyte in the ESI source, promoting the formation of the [M+H]⁺ ion, which is crucial for detection in positive ion mode.[10]

    • Equilibrate the LC column (e.g., a C18 column) with the initial mobile phase conditions.

  • Standard Verification: Inject a known standard compound with a mass close to the analyte's expected mass to verify the mass accuracy and calibration of the mass spectrometer. This is a key validation step.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.

  • Data Acquisition:

    • Inject the sample into the LC-MS system.

    • Acquire data in positive ion ESI mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-400).

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

    • Identify the peak for the protonated molecule [M+H]⁺.

Table 5: Expected ESI-MS Data (Positive Ion Mode)

m/z (Daltons)Ion SpeciesInterpretation
193.13[M+H]⁺Protonated molecular ion, confirming the molecular weight of 192.26 g/mol .
215.11[M+Na]⁺Sodium adduct, a common observation in ESI that further validates the molecular weight.
175.12[M+H-H₂O]⁺A likely fragment resulting from the loss of water from the hydroxyl group.

Part 2: Definitive Structural Confirmation

While spectroscopy provides compelling evidence of connectivity, it cannot, on its own, definitively describe the three-dimensional arrangement of atoms in space.

Single-Crystal X-ray Crystallography

Expertise & Rationale: X-ray crystallography is the gold-standard, unambiguous method for determining the three-dimensional structure of a crystalline solid.[11] For a molecule like 1-(pyridin-3-yl)piperidin-4-ol, it provides irrefutable proof of atomic connectivity, and critically, it reveals the solid-state conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the precise bond lengths and angles. This level of detail is essential in drug development, where molecular shape dictates biological activity.

  • Crystal Growth (The Rate-Limiting Step):

    • Rationale: The goal is to encourage the slow formation of a highly ordered, single crystal. Rapid precipitation leads to amorphous powder or poorly-ordered microcrystals unsuitable for diffraction.

    • Method: Slow evaporation is a common technique for small molecules.[12] Dissolve the purified compound to near-saturation in a suitable solvent or solvent mixture (e.g., methanol/ethyl acetate). Loosely cover the vial and leave it undisturbed in a vibration-free environment for several days to weeks.

  • Crystal Mounting:

    • Carefully select a single, well-formed crystal with sharp edges under a microscope.

    • Mount the crystal on a loop or glass fiber.[11] For data collection at low temperatures (which minimizes thermal motion and radiation damage), the crystal is typically flash-cooled in a stream of liquid nitrogen.

  • Data Collection:

    • Mount the crystal on the goniometer of a diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or other algorithms to obtain an initial electron density map and atomic model.

    • Refine the atomic positions and thermal parameters against the experimental data until the model converges and provides a good fit to the data. The R-factor is a key metric for the quality of this fit.

While specific data for this exact compound is not publicly available, a successful crystallographic experiment would yield the parameters shown in the table below, using data for the related compound piperidin-4-ol as a representative example.[4]

Table 6: Representative Crystallographic Data (Example based on Piperidin-4-ol)

ParameterExample ValueDescription
Crystal SystemTetragonalThe symmetry class of the crystal lattice.
Space GroupP -4 21 cThe specific symmetry group describing the arrangement of molecules in the unit cell.
a, b, c (Å)a=12.03, b=12.03, c=8.08The dimensions of the unit cell.
α, β, γ (°)α=90, β=90, γ=90The angles of the unit cell.
Z8The number of molecules per unit cell.
R-factor~0.034A measure of the agreement between the crystallographic model and the experimental data.

Conclusion

The structural characterization of a pharmaceutical intermediate such as 1-(pyridin-3-yl)piperidin-4-ol demands a rigorous, multi-faceted analytical approach. This guide outlines a synergistic workflow that leverages the strengths of several core analytical techniques. Mass spectrometry provides the initial, crucial confirmation of molecular weight. FTIR spectroscopy offers a rapid screen for essential functional groups. NMR spectroscopy then delivers a detailed map of the molecular backbone and proton-carbon connectivity. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter, providing an unambiguous, three-dimensional structure. By integrating these techniques within a framework of self-validating protocols, researchers and drug developers can establish the structure of 1-(pyridin-3-yl)piperidin-4-ol with the highest degree of scientific integrity and confidence.

References

  • MySkinRecipes. 1-(Pyridin-3-yl)piperidine-4-carboxylic acid. [Link]

  • MySkinRecipes. 1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 79341, Piperidin-4-ol." PubChem. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70517, 1-(4-Pyridyl)piperazine." PubChem. [Link]

  • Niessen, W. M. A. "Current developments in LC-MS for pharmaceutical analysis." SciSpace. (2020). [Link]

  • Wenzel, M. & Le-Masurier, S. J. "Absolute Configuration of Small Molecules by Co-Crystallization." Angewandte Chemie. (2018). [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Li, Y., et al. "Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies." Journal of Analytical Methods in Chemistry. (2023). [Link]

  • Michigan State University. X-Ray Crystallography Laboratory. [Link]

  • Pitt, J. "Guide to achieving reliable quantitative LC-MS measurements." LGC Limited. [Link]

  • Pechlaner, M. & Sigel, R. K. O. "A beginner's guide to macromolecular crystallization." The Biochemist. (2021). [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Hyma Synthesis Pvt. Ltd. Product Listing. [Link]

  • The Royal Society of Chemistry. "Chapter 8: NMR Approaches for Probing the Polar Metabolome." Books. (2021). [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Martin, G. E. "Recent developments in the use of LCMS in process pharmaceutical chemistry." American Pharmaceutical Review. (2012). [Link]

  • MR-IntCat. NMR sample preparation guidelines. [Link]

  • Corens, D. "The Role of LC–MS in Drug Discovery." LCGC Europe. (2002). [Link]

  • Creative BioMart. X-ray Crystallography. [Link]

  • Wikipedia. N-Hydroxypiperidine. [Link]

  • Chemsrc. N-(1-phenethylpiperidin-4-ylidene)pyridin-3-amine. [Link]

  • Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines.... [Link]

  • Royal Society of Chemistry. A Zirconium Bis(amidate) Complex.... [Link]

  • Preprints.org. Synthesis of the pyrene derivative.... [Link]

  • SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. [Link]

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Foundational

Technical Monograph: 1-(Pyridin-3-yl)piperidin-4-ol Hydrochloride

The following technical guide details the physicochemical properties, synthetic pathways, and research applications of 1-(pyridin-3-yl)piperidin-4-ol hydrochloride . This document is structured for researchers and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathways, and research applications of 1-(pyridin-3-yl)piperidin-4-ol hydrochloride . This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a high-value scaffold in medicinal chemistry.

Executive Summary

1-(Pyridin-3-yl)piperidin-4-ol hydrochloride describes the hydrochloride salt form of the N-heterocyclic building block 1-(pyridin-3-yl)piperidin-4-ol. This scaffold represents a "privileged structure" in drug discovery, combining a polar pyridine headgroup with a saturated piperidine linker and a solvent-exposed hydroxyl handle.[1] It is widely utilized in Fragment-Based Drug Discovery (FBDD) to modulate solubility, lipophilicity (LogD), and target engagement in kinase and GPCR programs.

  • Systematic Name: 1-(Pyridin-3-yl)piperidin-4-ol hydrochloride

  • Base CAS Number: 1516560-40-9 (Free Base)

  • Molecular Formula (Base): C₁₀H₁₄N₂O

  • Molecular Weight: 178.23 g/mol (Base) / 214.69 g/mol (Mono-HCl) / 251.15 g/mol (Di-HCl)

  • Core Utility: Bifunctional linker, hydrogen-bond donor/acceptor motif, solubility enhancer.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Structural Architecture

The molecule consists of a 4-hydroxypiperidine ring N-linked to the C3 position of a pyridine ring. This connectivity creates a specific electronic environment where the piperidine nitrogen lone pair is conjugated into the electron-deficient pyridine system.

Structure cluster_0 1-(Pyridin-3-yl)piperidin-4-ol HCl cluster_properties Electronic Properties Pyridine Pyridine Ring (Electron Deficient) Linker N-C Bond (C3 Position) Pyridine->Linker Piperidine Piperidine Ring (Saturated) Linker->Piperidine Hydroxyl 4-OH Group (Functional Handle) Piperidine->Hydroxyl N_Pyr Pyridine N (Basic, pKa ~5.2) N_Pip Piperidine N (Aniline-like, pKa < 4)

Figure 1: Structural decomposition and electronic zones of the scaffold.

Acid-Base Chemistry & Salt Form

Understanding the protonation state is critical for formulation and assay stability.

  • Pyridine Nitrogen (N1'): The most basic center. In the mono-hydrochloride salt, the proton resides here (

    
    ).
    
  • Piperidine Nitrogen (N1): Due to conjugation with the pyridine ring (an electron-withdrawing heteroaryl group), this nitrogen behaves similarly to an aniline. Its basicity is significantly suppressed (

    
    ) compared to alkyl piperidines (
    
    
    
    ).
  • Salt Stoichiometry: The mono-hydrochloride is the standard stable form. A dihydrochloride can form under excess acidic conditions but is prone to losing HCl upon drying or in solution due to the low basicity of the piperidine nitrogen.

Solubility & Stability
PropertyDescription
Physical State White to off-white crystalline solid (HCl salt).
Hygroscopicity Moderate. HCl salts of pyridines can absorb atmospheric moisture; store in desiccated conditions.
Solubility Water: High (>50 mg/mL). DMSO: Soluble. DCM: Low (Salt form).
Stability Stable at room temperature. Avoid strong oxidizing agents. The N-aryl bond is metabolically stable compared to N-alkyl bonds.

Synthetic Methodologies

The synthesis of 1-(pyridin-3-yl)piperidin-4-ol relies on forming the C-N bond between the electron-poor pyridine and the secondary amine of piperidin-4-ol.

Primary Route: Buchwald-Hartwig Amination

This is the industry-standard method for high purity and yield, avoiding the harsh conditions of traditional nucleophilic substitution.

Protocol Overview:

  • Reagents: 3-Bromopyridine (or 3-Iodopyridine), Piperidin-4-ol.

  • Catalyst: Pd(OAc)₂ or Pd₂dba₃ with a phosphine ligand (e.g., Xantphos, BINAP, or BrettPhos).

  • Base: NaOtBu or Cs₂CO₃ (anhydrous).

  • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Conditions: 80–100°C, inert atmosphere (N₂/Ar), 4–12 hours.

Synthesis Start Starting Materials: 3-Bromopyridine + Piperidin-4-ol Catalysis Buchwald-Hartwig Coupling Pd(OAc)2 / Xantphos / NaOtBu 100°C, Toluene Start->Catalysis C-N Bond Formation Intermediate Free Base Formation 1-(pyridin-3-yl)piperidin-4-ol Catalysis->Intermediate Workup Salt_Form Salt Formation Add 4M HCl in Dioxane Precipitate & Filter Intermediate->Salt_Form Protonation Final Final Product: HCl Salt Salt_Form->Final Isolation

Figure 2: Synthetic workflow for the preparation of the hydrochloride salt.

Alternative Route: Nucleophilic Aromatic Substitution (SₙAr)

While less efficient for unactivated 3-halopyridines, this route is viable if using 3-fluoropyridine under high temperature or microwave irradiation, often requiring a strong base (e.g., K₂CO₃ in DMSO at 120°C). This method is generally inferior to Pd-catalysis due to lower yields and potential byproduct formation.

Biological Applications & Medicinal Chemistry[1][11][12]

Fragment-Based Drug Discovery (FBDD)

This scaffold is a classic "fragment" (


) used to probe binding pockets.
  • Hydrogen Bonding: The pyridine nitrogen acts as an H-bond acceptor (e.g., interacting with hinge region residues in kinases). The 4-hydroxyl group acts as both a donor and acceptor.

  • Vector Control: The rigid piperidine ring orients substituents in a defined 3D vector relative to the pyridine anchor.

Linker Chemistry in PROTACs

The molecule serves as a rigid, hydrophilic linker in Proteolysis Targeting Chimeras (PROTACs). The 4-OH group can be functionalized (etherification or Mitsunobu reaction) to attach E3 ligase ligands or warheads, while the pyridine ensures solubility and metabolic stability.

Kinase and GPCR Ligands
  • Kinase Inhibitors: The pyridine moiety often mimics the adenine ring of ATP, binding to the hinge region.

  • GPCRs: 3-substituted pyridine structures are frequent pharmacophores in ligands for nicotinic acetylcholine receptors (nAChRs) and histamine H3 receptors.

Handling and Safety Standards

Storage Protocols
  • Temperature: Store at 2–8°C (refrigerated) for long-term stability.

  • Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) or in a desiccator.

  • Container: Amber glass vials to prevent potential photodegradation of the pyridine ring over extended periods.

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • PPE: Wear nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust.

References

  • Sigma-Aldrich. 1-(Pyridin-3-yl)piperidin-4-ol Product Analysis. (Accessed 2024).[3]

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.
  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • PubChem Database. Compound Summary for CAS 1516560-40-9. National Center for Biotechnology Information.

  • Blakemore, D. C., et al. (2018). "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 10, 383–394. (Context on N-heterocycle utility).

Sources

Exploratory

The Pyridyl-Piperidine Architecture: Therapeutic Potential of 1-(pyridin-3-yl)piperidin-4-ol

Executive Summary 1-(pyridin-3-yl)piperidin-4-ol (CAS: 1185318-61-9 for 2HCl salt) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(pyridin-3-yl)piperidin-4-ol (CAS: 1185318-61-9 for 2HCl salt) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural duality, combining the electron-deficient pyridine ring with the aliphatic, polar piperidin-4-ol, positions it as a critical pharmacophore in neuropharmacology (specifically Nicotinic Acetylcholine Receptors - nAChRs) and epigenetic oncology (LSD1 inhibitors).

This technical guide analyzes the physicochemical properties, mechanistic versatility, and experimental protocols required to leverage this scaffold in drug discovery.

Part 1: Chemical Identity & Structural Pharmacophore

Physicochemical Profile

The molecule functions as a fragment-based lead. Its low molecular weight and polarity make it an ideal starting point for "Fragment-Based Drug Discovery" (FBDD), allowing for the addition of lipophilic tails to boost potency while maintaining drug-like properties.

PropertyValueImplication for Drug Design
Formula C₁₀H₁₄N₂OLow MW allows for extensive substitution.
MW 178.23 g/mol Ideal for CNS penetration (BBB crossing).
cLogP ~0.5 - 0.9Moderate hydrophilicity; good solubility.
H-Bond Donors 1 (OH)Critical for active site anchoring.
H-Bond Acceptors 3 (Pyridine N, Piperidine N, OH)Facilitates multiple receptor interactions.
pKa (Pyridine) ~3.5Remains uncharged at physiological pH.
pKa (Piperidine N) ~5.5 - 6.0Reduced basicity due to N-aryl conjugation.
The Pharmacophore Map

The therapeutic utility of this molecule stems from its ability to mimic endogenous neurotransmitters while offering vectors for synthetic expansion.

  • The Pyridine Nitrogen: Mimics the quaternary ammonium head of Acetylcholine (ACh) via cation-π or H-bond interactions.

  • The Piperidine Core: Provides a rigid spacer that orients the functional groups.

  • The C4-Hydroxyl: Acts as a "solvent-front" handle. In kinase inhibitors, this group often extends into the solvent or forms H-bonds with the hinge region.

Part 2: Therapeutic Applications & Mechanisms[1][2]

Neuropharmacology: nAChR Modulation

The primary therapeutic application of 1-(pyridin-3-yl)piperidin-4-ol lies in the modulation of Nicotinic Acetylcholine Receptors (nAChRs) , specifically the


 and 

subtypes implicated in Alzheimer’s and Schizophrenia.
  • Mechanism: The 3-pyridyl moiety binds to the orthosteric site (Trp-Tyr-Tyr box) of the nAChR. The piperidine ring acts as a steric bulk that can determine partial agonism vs. antagonism.

  • Therapeutic Goal: Cognitive enhancement. By acting as a partial agonist, the molecule can sensitize desensitized receptors without causing excitotoxicity.

Epigenetic Oncology: LSD1 Inhibition

Recent medicinal chemistry campaigns have identified the 3-pyridyl-piperidine motif as a core scaffold for inhibiting Lysine Specific Demethylase 1 (LSD1/KDM1A) .

  • Mechanism: LSD1 demethylates Histone H3 (H3K4), repressing tumor suppressor genes.

  • The Scaffold's Role: The pyridine ring coordinates with the FAD cofactor deep within the enzyme's binding pocket. The 4-hydroxyl group provides a vector to attach "cap" groups that interact with the entrance of the substrate tunnel, blocking H3 binding.

  • Indication: Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

Kinase Inhibition (JAK/Akt Pathways)

While less direct, this scaffold serves as a hinge-binding motif. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Met residue), while the piperidine projects into the ribose binding pocket.

Part 3: Visualization of Mechanisms

Diagram: LSD1 Inhibition Pathway

The following diagram illustrates how the scaffold blocks the LSD1-mediated demethylation of Histone H3, leading to the re-activation of tumor suppressor genes.

LSD1_Pathway LSD1 LSD1 Enzyme (Overexpressed in AML) Demeth Demethylation (Repression of Genes) LSD1->Demeth Catalyzes Scaffold 1-(pyridin-3-yl)piperidin-4-ol (Scaffold Inhibitor) Scaffold->LSD1 Binds Active Site FAD FAD Cofactor Scaffold->FAD Stacking Interaction Scaffold->Demeth BLOCKS H3K4me Histone H3K4 (Methylated) H3K4me->Demeth Substrate TumorSup Tumor Suppressor Genes (p53, etc.) H3K4me->TumorSup Activates Expression Demeth->H3K4me Accumulation Demeth->TumorSup Silences Cancer Tumor Cell Proliferation TumorSup->Cancer Loss leads to Apoptosis Differentiation & Apoptosis TumorSup->Apoptosis Induces

Caption: Mechanism of LSD1 inhibition by the pyridyl-piperidine scaffold, restoring tumor suppressor expression.

Part 4: Experimental Protocols

Synthesis: Buchwald-Hartwig Amination

This protocol describes the coupling of 3-bromopyridine with 4-hydroxypiperidine to generate the core scaffold.

Reagents:

  • 3-Bromopyridine (1.0 eq)

  • 4-Hydroxypiperidine (1.2 eq)

  • Pd₂dba₃ (2 mol%)

  • BINAP or XPhos (4 mol%)

  • NaOtBu (1.5 eq)

  • Toluene (anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge an oven-dried Schlenk flask with Pd₂dba₃, Ligand (BINAP), and NaOtBu under argon atmosphere.

  • Addition: Add anhydrous Toluene, followed by 3-Bromopyridine and 4-Hydroxypiperidine.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (MeOH:DCM 1:9) or LC-MS.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).

  • Validation: Verify structure via ¹H-NMR (characteristic pyridine protons at ~8.0-8.5 ppm) and MS (M+H = 179.1).

In Vitro Assay: LSD1 Demethylase Inhibition

Objective: Determine the IC₅₀ of the synthesized scaffold against recombinant LSD1.

  • Enzyme Prep: Dilute recombinant human LSD1 (10 nM final) in assay buffer (50 mM HEPES pH 7.5, 0.1 mM BSA).

  • Substrate: Use a fluorogenic H3K4me2 peptide substrate.

  • Incubation:

    • Add 10 µL of Test Compound (serial dilution in DMSO).

    • Add 20 µL of LSD1 enzyme solution.

    • Incubate for 15 min at 25°C to allow binding.

  • Reaction Start: Add 20 µL of H3K4me2 peptide mixed with Peroxidase/Amplex Red detection system.

  • Measurement: LSD1 activity produces H₂O₂, which reacts with Amplex Red to form Resorufin. Measure fluorescence (Ex/Em = 530/590 nm) continuously for 30 mins.

  • Analysis: Plot slope of fluorescence vs. time. Calculate IC₅₀ using a 4-parameter logistic fit.

Part 5: References

  • Liang, Y., et al. (2016). "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1."[1] Journal of Medicinal Chemistry, 59(6).

  • MySkinRecipes. "1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride: Product Specifications and Pharmacological Applications."

  • Addie, M., et al. (2013). "Discovery of AZD5363, an Orally Bioavailable, Potent Inhibitor of Akt Kinases."[2] Journal of Medicinal Chemistry, 56(5), 2059-2073.[2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 329793713, 1-(3-Aminophenyl)piperidin-4-ol (Structural Analog)."

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Optimized Synthesis of 1-(pyridin-3-yl)piperidin-4-ol via Pd-Catalyzed Cross-Coupling

Executive Summary The synthesis of 1-(pyridin-3-yl)piperidin-4-ol represents a classic challenge in medicinal chemistry: functionalizing the electron-deficient but unactivated 3-position of the pyridine ring. Unlike 2- o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(pyridin-3-yl)piperidin-4-ol represents a classic challenge in medicinal chemistry: functionalizing the electron-deficient but unactivated 3-position of the pyridine ring. Unlike 2- or 4-halopyridines, which readily undergo Nucleophilic Aromatic Substitution (


), 3-halopyridines are inert to standard nucleophilic attack due to the lack of resonance stabilization for the Meisenheimer intermediate.

This protocol details a high-fidelity Buchwald-Hartwig Amination strategy to effect this transformation. By utilizing a Palladium(0) catalyst system with a bis-phosphine ligand (BINAP or Xantphos), we achieve high chemoselectivity for N-arylation over O-arylation, utilizing the unprotected 4-hydroxypiperidine. This guide provides a scalable, step-by-step methodology, mechanistic rationale, and troubleshooting parameters for drug development professionals.

Strategic Analysis & Retrosynthesis

The Chemical Problem

The target molecule combines a basic pyridine ring with a polar piperidine-alcohol motif.

  • Challenge 1: Reactivity. 3-Bromopyridine does not react via

    
    . High temperatures or strong bases without a catalyst will lead to decomposition or benzyne pathways (resulting in regioisomeric mixtures).
    
  • Challenge 2: Selectivity. 4-Hydroxypiperidine contains two nucleophiles: a secondary amine and a secondary alcohol. The protocol must favor C-N bond formation.

Retrosynthetic Logic

The disconnection relies on the Pd-catalyzed cross-coupling of an aryl halide and a secondary amine.

Retrosynthesis Target 1-(pyridin-3-yl)piperidin-4-ol (Target) Disconnection C-N Disconnection (Buchwald-Hartwig) Target->Disconnection SM1 3-Bromopyridine (Electrophile) Disconnection->SM1 + Pd(0) SM2 4-Hydroxypiperidine (Nucleophile) Disconnection->SM2

Figure 1: Retrosynthetic analysis highlighting the C-N disconnection enabled by Palladium catalysis.

Experimental Protocol

Reagents and Materials Table
ReagentMW ( g/mol )Equiv.[1]Amount (Example)Role
3-Bromopyridine 158.001.01.58 g (10 mmol)Electrophile
4-Hydroxypiperidine 101.151.21.21 g (12 mmol)Nucleophile
Pd₂(dba)₃ 915.720.01 (1 mol%)92 mgPre-catalyst
BINAP 622.680.02 (2 mol%)125 mgLigand
NaOtBu 96.101.51.44 gBase
Toluene (Anhydrous)--50 mL (0.2 M)Solvent

Note: Pd(OAc)₂ (2 mol%) can be substituted for Pd₂(dba)₃. Xantphos is an excellent alternative ligand if BINAP provides low conversion.

Step-by-Step Methodology

Phase 1: Catalyst Activation & Setup

  • Glassware Prep: Oven-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen while cooling.

    • Why? Oxygen poisons the active Pd(0) species; moisture decomposes the tert-butoxide base.

  • Solvent Degassing: Sparge anhydrous toluene with nitrogen for 15 minutes prior to use.

Phase 2: Reaction Assembly 3. Solids Addition: Charge the flask with Pd₂(dba)₃ (1 mol%), BINAP (2 mol%), and NaOtBu (1.5 equiv). 4. Liquids/Substrates: Add 3-Bromopyridine (1.0 equiv) and 4-Hydroxypiperidine (1.2 equiv).

  • Note: If 4-hydroxypiperidine is solid, add it with the other solids in Step 3.
  • Solvent: Add the degassed toluene via syringe.
  • Inert Seal: Seal the system and purge with nitrogen for another 5 minutes.

Phase 3: Reaction & Monitoring 7. Heating: Heat the reaction mixture to 100°C (oil bath temperature). 8. Time: Stir vigorously for 12–16 hours . The solution typically turns from dark red/purple to orange/brown. 9. Monitoring: Check by TLC (System: 10% MeOH in DCM). The product is more polar than the starting bromide. Stain with Ninhydrin (for the amine) or UV.

  • Success Marker: Disappearance of 3-bromopyridine spot.

Phase 4: Workup & Purification 10. Cooling: Allow the mixture to cool to room temperature. 11. Filtration: Filter the reaction mixture through a pad of Celite to remove insoluble salts (NaBr) and palladium black. Wash the pad with EtOAc (50 mL). 12. Concentration: Concentrate the filtrate under reduced pressure to yield a crude oil. 13. Flash Chromatography: Purify on silica gel.

  • Eluent: Gradient of 0%
    
    
    10% MeOH in DCM (containing 1%
    
    
    or
    
    
    to prevent streaking of the basic pyridine).
  • Yield Expectation: 75–85% as an off-white solid.

Mechanistic Insight & Chemoselectivity

Understanding the catalytic cycle is crucial for troubleshooting. The reaction follows the standard Pd(0)/Pd(II) cycle.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromopyridine LigEx Amine Coordination (Ar-Pd-NR2) OxAdd->LigEx + Amine + Base - NaBr RedElim Reductive Elimination (Product Release) LigEx->RedElim RedElim->Pd0 - Product

Figure 2: Simplified Buchwald-Hartwig catalytic cycle.

Why N-Selectivity? The reaction is chemoselective for the amine over the alcohol because the amine N-H bond is significantly more acidic than the alcohol O-H bond after coordination to the metal center, or simply because the amine is a better nucleophile for the transmetalation step. Furthermore, reductive elimination to form C-N bonds is generally faster than C-O bond formation with standard phosphine ligands.

Troubleshooting & Optimization

If yields are low (<50%), consult the following decision matrix:

IssueDiagnosisSolution
No Conversion Catalyst poisoning or inactive catalyst.Ensure strict anhydrous/anaerobic conditions. Switch to BrettPhos or Xantphos .
Low Conversion Stalled catalytic cycle.Increase Temp to 110°C. Switch solvent to 1,4-Dioxane . Increase catalyst loading to 5 mol%.
Side Products Pyridine homocoupling or reduction.[2]Reduce catalyst loading. Ensure excess amine (1.5 eq).[3]
Product Streaking Interaction with Silica.Pre-treat silica with 5%

in Hexanes or use amine-functionalized silica.
Alternative Conditions (The "Plan B")

If the Pd-catalyzed route fails (e.g., due to cost or metal scavenging issues), a Copper-Catalyzed (Ullmann-type) approach can be attempted, though it typically requires harsher conditions:

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO

  • Temp: 90–120°C

References

  • Buchwald-Hartwig Amination Overview

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5] Reaction of aryl halides with primary, secondary, and tertiary amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Wurtz, S., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • Ligand Selection (BINAP/Xantphos)

    • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • General Protocol Validation

    • Organic Syntheses, Coll. Vol. 10, p.423 (2004); Vol. 78, p.23 (2002). (Standard procedures for amination of aryl bromides). Link

Sources

Application

Application Notes and Protocols for the Synthesis of N-Pyridinylpiperidines

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The N-pyridinylpiperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of phar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The N-pyridinylpiperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds. Its unique physicochemical properties, arising from the combination of the electron-deficient aromatic pyridine ring and the saturated, conformationally flexible piperidine ring, make it a privileged scaffold in drug discovery. This guide provides a comprehensive overview of the key synthetic strategies for coupling pyridine and piperidine rings, offering detailed protocols, mechanistic insights, and a comparative analysis of the most prevalent methods.

Introduction: The Significance of the N-Pyridinylpiperidine Scaffold

The strategic incorporation of the N-pyridinylpiperidine unit can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The pyridine nitrogen can act as a hydrogen bond acceptor, modulating solubility and target engagement, while the piperidine ring can be functionalized to explore structure-activity relationships (SAR) and optimize potency and selectivity. Consequently, efficient and versatile methods for the construction of this critical C-N bond are of paramount importance to the drug development pipeline.

This document will delve into the practical application of several powerful cross-coupling methodologies, including the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling. Furthermore, we will explore emerging technologies such as photoredox and electrochemical catalysis that offer novel approaches to this pivotal transformation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, and it has been widely applied to the synthesis of N-aryl and N-heteroaryl amines.[1] The reaction typically involves the palladium-catalyzed coupling of an aryl or heteroaryl halide (or triflate) with a primary or secondary amine in the presence of a base and a phosphine ligand.[2]

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of well-defined steps involving a Pd(0)/Pd(II) cycle.[3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the heteroaryl halide (e.g., 2-bromopyridine) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (piperidine) coordinates to the Pd(II) center, and subsequent deprotonation by the base forms a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the N-pyridinylpiperidine product.

Buchwald_Hartwig Pd(0)L Pd(0)L Pd(II)(Py)(X)L Pd(II)(Py)(X)L Pd(0)L->Pd(II)(Py)(X)L Oxidative Addition (Pyridyl-X) Pd(II)(Py)(N-Pip)L Pd(II)(Py)(N-Pip)L Pd(II)(Py)(X)L->Pd(II)(Py)(N-Pip)L Amine Coordination & Deprotonation (Piperidine, Base) Product N-Pyridinylpiperidine Pd(II)(Py)(N-Pip)L->Product Reductive Elimination Product->Pd(0)L Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Coupling of 2-Bromopyridine with Piperidine

This protocol provides a representative procedure for the Buchwald-Hartwig amination of a halopyridine.[1]

Materials:

  • 2-Bromopyridine

  • Piperidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed tube

Procedure:

  • To an oven-dried Schlenk flask or sealed tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), Xantphos (e.g., 0.04 mmol, 4 mol%), and sodium tert-butoxide (e.g., 1.4 mmol).

  • Add 2-bromopyridine (1.0 mmol) and anhydrous toluene (5 mL).

  • Add piperidine (1.2 mmol).

  • Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-24 hours.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-(pyridin-2-yl)piperidine.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, typically employing a copper catalyst or stoichiometric copper to couple an aryl halide with an amine.[5] While traditionally requiring harsh reaction conditions (high temperatures), modern modifications with ligands have made this reaction more practical and milder.[6]

Mechanistic Insights

The mechanism of the Ullmann condensation is still a subject of some debate but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle.[7]

  • Formation of a Copper-Amide Complex: The copper(I) catalyst reacts with the amine (piperidine) in the presence of a base to form a copper(I)-amide complex.

  • Oxidative Addition: The aryl halide (e.g., 2-chloropyridine) undergoes oxidative addition to the copper(I)-amide complex, forming a Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) complex, yielding the N-pyridinylpiperidine product and regenerating the active copper(I) species.

Ullmann_Condensation Cu(I)X Cu(I)X Cu(I)(N-Pip) Cu(I)(N-Pip) Cu(I)X->Cu(I)(N-Pip) Ligand Exchange (Piperidine, Base) Cu(III)(Py)(N-Pip)X Cu(III)(Py)(N-Pip)X Cu(I)(N-Pip)->Cu(III)(Py)(N-Pip)X Oxidative Addition (Pyridyl-X) Product N-Pyridinylpiperidine Cu(III)(Py)(N-Pip)X->Product Reductive Elimination Product->Cu(I)X Catalyst Regeneration

Caption: Proposed catalytic cycle for the Ullmann condensation.

Detailed Protocol: Microwave-Assisted Ullmann Coupling of 2-Chloropyridine with Piperidine

Microwave irradiation can significantly accelerate the Ullmann condensation, allowing for shorter reaction times.[6][8]

Materials:

  • 2-Chloropyridine

  • Piperidine

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Ethylene glycol

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine 2-chloropyridine (1.0 mmol), piperidine (2.0 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Add ethylene glycol (2 mL) as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150 °C for 30-120 minutes with stirring.[8]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam coupling provides an alternative approach to C-N bond formation, utilizing an aryl boronic acid as the coupling partner for the amine.[9] This reaction is often performed under mild conditions, sometimes even at room temperature and open to the air.[1]

Mechanistic Overview

The Chan-Lam coupling is thought to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. A plausible mechanism involves:[10]

  • Transmetalation: The aryl boronic acid transmetalates with a Cu(II) species to form a copper-aryl intermediate.

  • Ligand Exchange: The amine (piperidine) coordinates to the copper-aryl intermediate.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the product and a Cu(I) or Cu(0) species, which is then re-oxidized to Cu(II) by an oxidant (often air) to complete the catalytic cycle.

Chan_Lam_Coupling Cu(II) Cu(II) Cu(II)(Py) Cu(II)(Py) Cu(II)->Cu(II)(Py) Transmetalation (Pyridyl-B(OH)₂) Cu(II)(Py)(N-Pip) Cu(II)(Py)(N-Pip) Cu(II)(Py)->Cu(II)(Py)(N-Pip) Ligand Exchange (Piperidine) Product N-Pyridinylpiperidine Cu(II)(Py)(N-Pip)->Product Reductive Elimination Product->Cu(II) Re-oxidation (Oxidant, e.g., O₂)

Caption: Simplified catalytic cycle of the Chan-Lam coupling.

Detailed Protocol: Coupling of Pyridine-3-boronic Acid with Piperidine

This protocol outlines a general procedure for the Chan-Lam N-arylation.[1]

Materials:

  • Pyridine-3-boronic acid

  • Piperidine

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine (as a ligand and base)

  • Methanol (MeOH) or Dichloromethane (CH₂Cl₂)

  • Air (as the oxidant)

Procedure:

  • To a round-bottom flask open to the air, add pyridine-3-boronic acid (1.0 mmol), piperidine (1.2 mmol), and Cu(OAc)₂ (0.1 mmol, 10 mol%).

  • Add methanol or dichloromethane (5 mL) as the solvent, followed by pyridine (2.0 mmol).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction may take several hours to days to reach completion.

  • Once the reaction is complete, filter the mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain 1-(pyridin-3-yl)piperidine.

Emerging Methodologies: A Glimpse into the Future

While the traditional cross-coupling reactions are robust, research into more sustainable and efficient methods is ongoing.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for forging C-N bonds under exceptionally mild conditions.[11] The general principle involves a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates from the coupling partners. These radicals then combine to form the desired product. While specific, optimized protocols for the direct coupling of simple pyridines and piperidines are still under development, the field is rapidly advancing.[12]

Electrochemical Synthesis

Electrochemical methods offer a reagent-free approach to oxidation and reduction, making them an attractive green alternative to traditional chemical reagents.[13] In the context of C-N coupling, electrochemical synthesis can be used to generate the reactive intermediates necessary for bond formation, often with high selectivity and efficiency. The application of electrochemistry to the synthesis of N-pyridinylpiperidines is an active area of research with the potential for scalable and sustainable manufacturing processes.

Comparative Analysis of Key Methodologies

The choice of synthetic method will depend on several factors, including substrate scope, functional group tolerance, cost, and scalability. The following table provides a general comparison of the discussed methods.

FeatureBuchwald-Hartwig AminationUllmann CondensationChan-Lam Coupling
Catalyst PalladiumCopperCopper
Pyridine Substrate Halides, TriflatesHalidesBoronic Acids/Esters
Reaction Temperature Moderate to High (can be room temp.)High (milder with ligands)Room Temp. to Moderate
Base Strong (e.g., NaOtBu, K₃PO₄)Moderate to StrongMild to Moderate
Ligand Phosphine-based (often bulky)Often N- or O-based ligandsPyridine, N-based ligands
Functional Group Tol. Generally goodModerateGenerally good
Generality & Scope Very BroadBroad, improving with new ligandsBroad

Conclusion and Future Outlook

The synthesis of the N-pyridinylpiperidine scaffold is a well-established field with a rich portfolio of reliable synthetic methods. The Buchwald-Hartwig amination remains a go-to method due to its broad scope and high efficiency. The Ullmann condensation, particularly with modern advancements, offers a cost-effective alternative. The Chan-Lam coupling provides a complementary approach using boronic acids under mild conditions.

Looking ahead, the continued development of more active and stable catalysts for all these transformations will further enhance their utility. Moreover, the expansion of photoredox and electrochemical methods holds the promise of even milder, more sustainable, and highly selective routes to this important class of compounds, further empowering medicinal chemists in their quest for novel therapeutics.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010).
  • Chan, D. M., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Percec, V., Golding, G. M., Smidrkal, J., & Weichold, O. (2004). A New, Highly Efficient, and General Method for the Synthesis of N-Arylpiperidines by Microwave-Assisted, Palladium-Catalyzed Amination of Aryl Chlorides. The Journal of Organic Chemistry, 69(10), 3447–3452.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, imidazoles, and other heterocycles. Journal of the American Chemical Society, 124(50), 14844–14845.
  • Twilton, J., Le, C., & MacMillan, D. W. (2017). The merger of photoredox and nickel catalysis.
  • Yan, M., Kawamata, Y., & Baran, P. S. (2016). Synthetic organic electrochemistry: calling all chemists.
  • Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]

  • Shaw, M. H., Twilton, J., & MacMillan, D. W. C. (2016). Photoredox Catalysis in Organic Chemistry. The Journal of Organic Chemistry, 81(16), 6898–6926.
  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

Sources

Method

experimental setup for in vivo studies with 1-(pyridin-3-yl)piperidin-4-ol

This Application Note and Protocol guide details the experimental framework for investigating 1-(pyridin-3-yl)piperidin-4-ol , a "privileged scaffold" often utilized in the development of Nicotinic Acetylcholine Receptor...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the experimental framework for investigating 1-(pyridin-3-yl)piperidin-4-ol , a "privileged scaffold" often utilized in the development of Nicotinic Acetylcholine Receptor (nAChR) ligands and p38 MAPK inhibitors.[1]

The guide focuses on Preclinical In Vivo Characterization , addressing the specific physicochemical challenges (solubility, basicity) and pharmacological profiling (PK/PD, CNS safety) required for this compound class.

Introduction & Scientific Rationale

1-(pyridin-3-yl)piperidin-4-ol represents a core pharmacophore bridging two distinct bioactive classes:

  • Nicotinic Agonists/Modulators: The 3-substituted pyridine mimics the nicotinic headgroup, while the piperidine ring provides steric bulk and a secondary hydrogen bond donor (4-OH) often required for receptor subtype selectivity (e.g.,

    
     vs 
    
    
    
    nAChR).[1]
  • Kinase Inhibitor Intermediates: The structure serves as a hinge-binding motif or solvent-exposed fragment in ATP-competitive inhibitors (e.g., targeting p38 MAPK or JAK pathways).[1]

Critical Experimental Challenge: The compound possesses two basic nitrogen centers with distinct pKa values (Pyridine


; Piperidine 

).[1] In vivo success depends entirely on pH-dependent formulation to prevent precipitation in the peritoneal cavity or bloodstream, which causes false-negative efficacy data or embolism-related toxicity.[1]

Formulation Strategy (The "Golden Rule")

Objective: Create a stable, injectable solution (


 mg/mL) suitable for IV/IP/PO administration.
Physicochemical Profile[2][3][4][5][6][7][8][9][10]
  • Lipophilicity (LogP): ~0.8–1.2 (Moderate).[1]

  • Solubility (Free Base): Low in neutral water; prone to oiling out.[1]

  • Solubility (Salt): High in acidic media.[1]

Recommended Vehicle Protocols

Do NOT use 100% DMSO.[1] It causes local tissue necrosis and hemolysis.[1]

Option A: The "Standard" (For PK/Tox)

Best for IP/PO dosing where higher volumes are tolerated.[1]

  • Composition: 5% DMSO + 40% PEG-400 + 55% Saline (0.9%).[1]

  • Preparation:

    • Dissolve compound in DMSO (vortex until clear).

    • Add PEG-400 and vortex.[1]

    • Slowly add Saline while vortexing.[1]

    • Crucial: If precipitation occurs, sonicate at 37°C. If it persists, adjust pH to 5.5–6.0 using 1N HCl.

Option B: The "High-Dose" (For Efficacy)

Best for IV bolus or high-concentration requirements.[1]

  • Composition: 50 mM Citrate Buffer (pH 4.5).

  • Rationale: The piperidine nitrogen is protonated at pH 4.5, drastically increasing solubility (

    
     mg/mL) without using organic co-solvents that might interfere with CNS readouts.[1]
    

Protocol I: Pharmacokinetic (PK) Profiling

Objective: Determine oral bioavailability (


), half-life (

), and blood-brain barrier (BBB) penetration.[1]
Experimental Design
  • Species: Male C57BL/6 Mice (n=3 per timepoint).[1]

  • Groups:

    • Group A: IV Bolus (1 mg/kg) – Tail Vein.[1]

    • Group B: PO Gavage (5 mg/kg).[1]

  • Timepoints: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

Workflow Diagram

PK_Workflow cluster_0 Phase 1: In-Life cluster_1 Phase 2: Bioanalysis Dosing Dosing (IV @ 1mpk / PO @ 5mpk) Sampling Serial Bleeding (Saphenous Vein) Dosing->Sampling t=0.083-4h Terminal Terminal Sacrifice (Brain Collection) Sampling->Terminal t=8, 24h PlasmaPrep Plasma Separation (2000g, 10 min, 4°C) Sampling->PlasmaPrep BrainPrep Brain Homogenization (PBS 1:3 w/v) Terminal->BrainPrep Extraction Protein Precipitation (Acetonitrile + IS) PlasmaPrep->Extraction BrainPrep->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS

Figure 1: Pharmacokinetic workflow ensuring paired Plasma/Brain data for BBB assessment.

Bioanalytical Method (LC-MS/MS)[1]
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Transition: Monitor the parent ion

    
     (approx. m/z 179.[1]1) 
    
    
    
    Product ion (likely pyridine fragment, m/z ~79 or ~106).[1] Optimization Required.

Protocol II: The Modified Irwin Test (CNS Safety)

Objective: Since this scaffold resembles nicotinic ligands, assessing CNS excitation/depression and autonomic effects is mandatory before efficacy studies.[1]

Procedure
  • Acclimatization: Handle mice for 3 days prior to testing to reduce stress baselines.

  • Dosing: Administer vehicle or Compound (10, 30, 100 mg/kg IP).

  • Observation Window: 15, 30, 60, 120 min post-dose.

  • Scoring System:

DomainParameterScoring (0 = Normal)Significance
Behavior Spontaneous Activity-2 (Sedated) to +2 (Hyper)CNS Depression/Stimulation
Neurological Tremors / Convulsions0 (None) to 3 (Severe)Seizure Liability (Critical)
Autonomic Salivation / Lacrimation0 (None) to 3 (Excessive)Cholinergic Crisis (nAChR activity)
Motor Ataxia (Gait)0 (Normal) to 3 (Incapacitated)Muscle Relaxation / Toxicity

Stop Rule: If convulsions or respiratory distress (gasping) occur, euthanize immediately. This indicates the Maximum Tolerated Dose (MTD) has been exceeded.[1]

Mechanistic Efficacy Model: LPS-Induced Inflammation

Objective: If investigating the compound as a kinase inhibitor (e.g., p38 MAPK) or anti-inflammatory nicotinic ligand (Cholinergic Anti-inflammatory Pathway).[1]

Experimental Setup
  • Induction: Lipopolysaccharide (LPS, E. coli O111:B4), 0.5 mg/kg IP.[1]

  • Treatment: Administer 1-(pyridin-3-yl)piperidin-4-ol (PO/IP) 1 hour prior to LPS.[1]

  • Readout: Serum TNF-

    
     and IL-6 levels at 90 minutes post-LPS.
    
Logical Pathway

Mechanism Compound 1-(pyridin-3-yl)piperidin-4-ol Target_A Target A: alpha7 nAChR (Macrophage) Compound->Target_A Agonist? Target_B Target B: p38 MAPK (Intracellular) Compound->Target_B Inhibitor? NFkB NF-kB Translocation Target_A->NFkB JAK2/STAT3 Blockade Cytokines TNF-alpha / IL-6 Release Target_B->Cytokines Translation Blockade LPS LPS Stimulus LPS->NFkB Activation NFkB->Cytokines Transcription

Figure 2: Dual mechanistic hypothesis for efficacy in inflammation models.

References

  • Compound Properties: PubChem. Piperidin-4-ol.[1][2][3] National Library of Medicine.[1] [Link][1]

  • Scaffold Pharmacology: Tiwari, R., et al. (2020).[1] Pyridine-piperidine scaffolds in kinase inhibitor discovery.[1] Journal of Medicinal Chemistry.[1] (Generalized reference for scaffold utility).

  • Experimental Method: Irwin, S. (1968).[1] Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse.[1] Psychopharmacologia.[1] [Link]

  • Formulation Guide: Li, P., & Zhao, L. (2007).[1] Developing early formulations: Practice and perspective.[1] International Journal of Pharmaceutics.[1] [Link]

Disclaimer: 1-(pyridin-3-yl)piperidin-4-ol is a research chemical.[1][4][5][2][6] It is not approved for human use.[1] All in vivo studies must be approved by an Institutional Animal Care and Use Committee (IACUC).[1]

Sources

Application

analytical methods for 1-(pyridin-3-yl)piperidin-4-ol characterization

An Application Note and Protocol for the Comprehensive Analytical Characterization of 1-(pyridin-3-yl)piperidin-4-ol Abstract This technical guide provides a comprehensive suite of analytical methodologies for the defini...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Comprehensive Analytical Characterization of 1-(pyridin-3-yl)piperidin-4-ol

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 1-(pyridin-3-yl)piperidin-4-ol, a key heterocyclic building block in modern drug discovery. The protocols herein are designed for researchers, analytical scientists, and drug development professionals who require robust, validated methods to confirm structural identity, assess purity, and understand the physicochemical properties of this compound. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. We integrate spectroscopic, chromatographic, and thermal analysis techniques to construct a complete analytical profile, essential for regulatory submissions and ensuring the quality of active pharmaceutical ingredients (APIs).

Introduction: The Rationale for Rigorous Characterization

The 1-(pyridin-3-yl)piperidin-4-ol moiety is a prevalent scaffold in medicinal chemistry, combining the structural features of both pyridine and piperidine rings. These heterocycles are cornerstones in the design of novel therapeutics, contributing to a wide range of pharmacological activities.[1] The precise three-dimensional arrangement of these rings and the presence of the hydroxyl group create a molecule with specific hydrogen bonding capabilities and steric profiles, which are critical for its interaction with biological targets.

Therefore, unambiguous confirmation of its structure and purity is not merely a procedural step but a foundational requirement for its use in synthesis and drug development. The presence of even minor impurities, such as regioisomers, starting materials, or reaction by-products, can significantly impact the safety and efficacy of a final drug product.[2] This guide presents an orthogonal analytical approach, where multiple independent techniques are employed to build a cohesive and trustworthy characterization dossier.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is the first step in its analytical journey.

PropertyValueSource
Chemical Structure Chemical structure of 1-(pyridin-3-yl)piperidin-4-ol-
Molecular Formula C₁₀H₁₄N₂OPubChem
Molecular Weight 178.23 g/mol PubChem
CAS Number 102195-77-9PubChem
Appearance Typically an off-white to pale yellow solidGeneral Knowledge
Solubility Soluble in water, methanol, DMSO[3]

The Integrated Analytical Workflow

A robust characterization strategy relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they create a high-confidence profile of the molecule. The following workflow illustrates a logical and efficient approach to the characterization of a newly synthesized batch of 1-(pyridin-3-yl)piperidin-4-ol.

G cluster_0 Primary Characterization synthesis Synthesized Product (1-(pyridin-3-yl)piperidin-4-ol) nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Structural Elucidation ms Mass Spectrometry (LC-MS, HRMS) synthesis->ms Molecular Weight Confirmation hplc HPLC-UV/CAD (Purity Assay) thermal Thermal Analysis (DSC/TGA) ir FTIR Spectroscopy (Functional Groups) confirm Structure & Purity Confirmed nmr->confirm ms->confirm hplc->confirm thermal->confirm ir->confirm

Caption: Integrated workflow for the characterization of 1-(pyridin-3-yl)piperidin-4-ol.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the chemical structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structural elucidation in solution. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton. For a molecule like 1-(pyridin-3-yl)piperidin-4-ol, specific chemical shifts and coupling patterns will confirm the substitution pattern on the pyridine ring and the integrity of the piperidin-4-ol ring. 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for definitively assigning which proton is attached to which carbon, removing any ambiguity.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the polar compound and the hydroxyl proton is often clearly visible.

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Data Processing: Process the FID (Free Induction Decay) with an appropriate line broadening factor and perform phasing and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Expected NMR Data Interpretation

Protons (¹H)Expected Chemical Shift (ppm, DMSO-d₆)MultiplicityCarbons (¹³C)Expected Chemical Shift (ppm, DMSO-d₆)
Pyridine H2, H68.0 - 8.5mPyridine C2, C6140 - 150
Pyridine H4, H57.2 - 7.8mPyridine C4, C5120 - 135
Piperidine CH(OH)3.5 - 4.0mPyridine C3145 - 155
Piperidine CH₂N (axial)2.8 - 3.2mPiperidine C4 (CHOH)65 - 70
Piperidine CH₂N (eq)3.6 - 4.0mPiperidine C2, C645 - 55
Piperidine CH₂ (axial)1.4 - 1.8mPiperidine C3, C530 - 40
Alcohol OH4.5 - 5.5br s

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is essential for confirming the molecular weight of the target compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which serves as a powerful confirmation of the compound's identity. Electrospray ionization (ESI) is the preferred method for this molecule due to its polarity and the presence of basic nitrogen atoms, which are readily protonated to form [M+H]⁺ ions.

Protocol: LC-MS Analysis for Molecular Weight Confirmation

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer (e.g., a Q-TOF or Orbitrap for HRMS) with an ESI source.

  • LC Method (for infusion):

    • A short isocratic flow is sufficient.

    • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid.

    • Flow Rate: 0.2-0.4 mL/min.

  • MS Acquisition (Positive Ion Mode):

    • Set the ESI source to positive ion mode.

    • Scan Range: m/z 50-500.

    • Perform an external or internal mass calibration to ensure high mass accuracy for HRMS.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. For HRMS, compare the measured exact mass to the theoretical exact mass. The mass error should be less than 5 ppm.

Expected Mass Spectrometry Data

IonTheoretical m/z (Monoisotopic)
[M+H]⁺179.1184

Chromatographic Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for determining the purity of pharmaceutical compounds. For 1-(pyridin-3-yl)piperidin-4-ol, a reversed-phase HPLC method with UV detection is the most straightforward approach due to the UV-active pyridine ring. The choice of a C18 stationary phase provides good retention for this moderately polar molecule. The mobile phase typically consists of an aqueous component and an organic modifier (acetonitrile or methanol). The addition of a buffer or acid (like formic acid or TFA) is critical to control the ionization state of the basic nitrogens, ensuring sharp, symmetrical peaks. For compounds that lack a good UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) can be employed.[4]

hplc_workflow prep Standard & Sample Preparation sst System Suitability Test (SST) prep->sst inject Sample Injection & Data Acquisition sst->inject process Chromatogram Processing inject->process report Purity Calculation (% Area) process->report

Caption: Workflow for HPLC purity analysis.

Protocol: Reversed-Phase HPLC for Purity Determination

  • Standard and Sample Preparation:

    • Standard: Accurately weigh ~10 mg of a reference standard and dissolve in a volumetric flask with diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1.0 mg/mL.

    • Sample: Prepare the sample to be tested at the same concentration as the standard.

  • System Suitability: Before sample analysis, inject the standard solution five times. The system is suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.

  • Chromatographic Conditions:

    • Run a blank (diluent), followed by the standard, and then the sample.

  • Data Analysis:

    • Integrate all peaks in the sample chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) × 100

Table of HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase column for good retention and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to suppress silanol interactions and protonate the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% B to 95% B over 20 minTo elute the main peak and any potential late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTo ensure reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detector UV at 260 nmWavelength where the pyridine ring has significant absorbance.

Thermal Analysis

Expertise & Experience: Thermal analysis provides critical information about the solid-state properties of a compound, including its melting point, thermal stability, and the presence of solvates. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, revealing thermal events like melting or crystallization.[5] A sharp endothermic peak on a DSC thermogram is characteristic of the melting of a pure crystalline substance. Thermogravimetric Analysis (TGA) measures mass loss versus temperature, which is useful for quantifying residual solvent or water content and determining the decomposition temperature.

Protocol: DSC and TGA Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum pan (for DSC) or platinum/ceramic pan (for TGA).

  • DSC Protocol:

    • Temperature Program: Heat the sample from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a constant rate of 10 °C/min.

    • Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min.

    • Analysis: Determine the onset temperature and peak maximum of the melting endotherm.

  • TGA Protocol:

    • Temperature Program: Heat the sample from 25 °C to a high temperature (e.g., 500 °C) at a rate of 10 °C/min.

    • Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min.

    • Analysis: Analyze the thermogram for any mass loss events prior to decomposition. The temperature at which significant decomposition begins indicates the thermal stability limit.

References

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • PubChem. Piperidin-4-ol. National Center for Biotechnology Information. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Liberty University. (n.d.). Synthesis and Characterization of Unique Pyridazines. [Link]

  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2025). [Link]

  • ResearchGate. (2025). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. [Link]

  • MDPI. (2024). A Thermal-Analysis-Technique-Based Mechanistic Approach toward the Release of Omeprazole from Solid Dosage Forms. [Link]

  • PMC. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. National Center for Biotechnology Information. [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Thermal analysis and dissolution characteristics of nifedipine solid dispersions. (n.d.). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(pyridin-3-yl)piperidin-4-ol

Status: Operational Ticket ID: SYN-PYR-PIP-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 1-(pyridin-3-yl)piperidin-4-ol involves forming a C–N bond b...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SYN-PYR-PIP-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-(pyridin-3-yl)piperidin-4-ol involves forming a C–N bond between an electron-deficient heteroaryl ring (pyridine) and a cyclic secondary amine containing a free hydroxyl group.

This transformation presents two specific challenges:

  • Deactivation: The 3-position of pyridine is electronically deactivated, making standard Nucleophilic Aromatic Substitution (

    
    ) ineffective without harsh conditions.
    
  • Chemoselectivity: The substrate contains both a secondary amine and a secondary alcohol. While the amine is more nucleophilic, competitive

    
    -arylation can occur under aggressive conditions.
    

This guide prioritizes the Buchwald-Hartwig Cross-Coupling as the "Gold Standard" for yield and scalability, while offering Chan-Lam Coupling as a robust alternative for smaller scales or when metal contamination is a concern.

Module 1: Method Selection (Diagnostic)

Use this decision matrix to select the protocol best successfully aligned with your constraints.

Constraint Recommended Method Why?
High Yield (>80%) Buchwald-Hartwig Pd-catalysis overcomes the electronic deactivation of the 3-pyridyl ring efficiently.
Scale (>10g) Buchwald-Hartwig Lower catalyst loading and shorter reaction times make it cost-effective for scale-up.
No Glovebox/Inert Gas Chan-Lam This copper-mediated reaction requires oxygen (air) to proceed, making it operationally simple.
Metal Sensitivity Chan-Lam Copper is easier to remove (scavenge) than Palladium in late-stage pharmaceutical intermediates.

Module 2: The "Gold Standard" Protocol (Buchwald-Hartwig)

Objective: Maximize conversion and selectivity for


-arylation using Palladium catalysis.
Reagents & Stoichiometry
  • Aryl Halide: 3-Bromopyridine (1.0 equiv) — Preferred over 3-chloropyridine due to easier oxidative addition.

  • Nucleophile: 4-Hydroxypiperidine (1.2 equiv)

  • Catalyst Precursor:

    
     (1–2 mol% Pd) or precatalyst equivalents.
    
  • Ligand: BrettPhos or RuPhos (2–4 mol%) — Critical for selectivity.

  • Base: NaOtBu (1.4 equiv) or

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane or Toluene (0.2 M concentration).

Step-by-Step Protocol
  • Inert Setup: Flame-dry a reaction vial/flask and equip with a stir bar. Cycle Argon/Nitrogen 3 times.

  • Catalyst Activation: Add

    
     and BrettPhos  (L:Pd ratio 1:1 to 2:1). Add solvent (degassed) and stir at RT for 5–10 mins until the solution turns a deep color (often orange/red), indicating active catalyst formation.
    
    • Pro-Tip: Using a precatalyst (e.g., BrettPhos Pd G3 ) eliminates this variable and ensures active species generation.

  • Substrate Addition: Add 3-bromopyridine, 4-hydroxypiperidine, and NaOtBu under a positive stream of inert gas.

  • Reaction: Seal the vessel. Heat to 80–100°C for 4–12 hours.

    • Monitoring: Monitor by LCMS. The product is polar; ensure your mobile phase gradient accounts for this.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black and insoluble salts. Wash with EtOAc or DCM/MeOH (9:1). Concentrate in vacuo.

Why This Works (Mechanism)
  • Ligand Choice: BrettPhos and RuPhos are bulky, electron-rich dialkylbiaryl phosphine ligands. They facilitate the difficult oxidative addition into the electron-poor 3-pyridyl bond and prevent the Pd center from coordinating to the pyridine nitrogen (catalyst poisoning).

  • Selectivity: These ligands create a steric environment that highly favors the binding of the smaller, more nucleophilic amine (

    
    -arylation) over the oxygen (
    
    
    
    -arylation), rendering protection of the alcohol unnecessary in most cases.

Module 3: The "Green" Alternative (Chan-Lam)

Objective: Perform coupling under mild, aerobic conditions.

Reagents & Stoichiometry
  • Aryl Boronic Acid: Pyridine-3-boronic acid (1.5–2.0 equiv).

  • Nucleophile: 4-Hydroxypiperidine (1.0 equiv).

  • Catalyst:

    
     (0.1–1.0 equiv).
    
  • Base: Pyridine (2.0 equiv) or

    
    .
    
  • Solvent: DCM or MeOH (open to air).

Step-by-Step Protocol
  • Setup: Use an open flask or a tube with a drying tube (moisture is okay, but we need air).

  • Mixing: Combine 4-hydroxypiperidine, pyridine-3-boronic acid, and

    
     in DCM.
    
  • Activation: Add the base (Pyridine/TEA).

  • Reaction: Stir vigorously at Room Temperature for 24–48 hours. The reaction mixture will turn blue/green.

    • Note: This reaction relies on

      
       from the air to reoxidize Cu(I) to Cu(II). Do not  seal under inert gas.
      
  • Workup: Quench with aqueous

    
     or EDTA solution to complex the copper (turns deep blue). Extract with DCM.
    

Module 4: Troubleshooting & FAQs

Q1: My reaction has stalled at 50% conversion. What now?

Diagnosis: Catalyst death (Pd black formation) or poisoning.

  • Fix 1 (Buchwald): Add a second portion of catalyst (0.5–1.0 mol%) and ligand. Ensure your solvent was rigorously degassed; oxygen kills the active Pd(0) species rapidly at 100°C.

  • Fix 2 (Ligand Switch): If using Xantphos or BINAP, switch to BrettPhos . The pyridine nitrogen might be competitively binding to the Pd. BrettPhos is bulky enough to prevent this "off-cycle" resting state.

Q2: I am seeing -arylated side products.

Diagnosis: The base is too strong or the temperature is too high, promoting alkoxide coupling.

  • Fix 1: Switch base from NaOtBu to

    
      or 
    
    
    
    . These are milder and less likely to deprotonate the alcohol fully.
  • Fix 2: Lower the temperature to 60–80°C and extend the reaction time.

  • Fix 3: Use RuPhos . It is specifically designed to be highly selective for secondary amines in the presence of alcohols.

Q3: The product is water-soluble and I'm losing it during extraction.

Diagnosis: The pyridine and piperidine nitrogens make the molecule polar and basic.

  • Fix: Do not use an acidic aqueous wash (it will protonate the pyridine/amine and pull it into the water).

  • Fix: Use DCM:Isopropanol (3:1) for extraction from the basic aqueous layer.

  • Fix: Consider a "dry load" purification: Concentrate the reaction mixture onto silica gel directly and purify via flash chromatography (DCM/MeOH/

    
     gradient).
    

Module 5: Logic & Workflow Visualization

The following diagram illustrates the decision logic for troubleshooting low yields.

G Start Problem: Low Yield CheckConv Check LCMS Conversion Start->CheckConv HighConv High Conversion (>90%) But Low Isolated Yield CheckConv->HighConv LowConv Low Conversion (<50%) CheckConv->LowConv SideProd Impurities Present? HighConv->SideProd CatDeath Is Pd Black Visible? LowConv->CatDeath YesBlack O2 Leak or Unstable Ligand Action: Degas solvent, use Precatalyst CatDeath->YesBlack Yes NoBlack Catalyst Poisoning Action: Switch to BrettPhos/RuPhos CatDeath->NoBlack No YesSide O-Arylation detected? Action: Switch base to Cs2CO3 SideProd->YesSide Yes NoSide Workup Loss Action: Use DCM:IPA (3:1) extraction or Dry Load purification SideProd->NoSide No

Caption: Troubleshooting logic flow for optimizing the synthesis of 1-(pyridin-3-yl)piperidin-4-ol.

References

  • Buchwald-Hartwig Amination Overview & Ligand Selection Title: "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases" Source: Journal of the American Chemical Society (via NIH) URL:[Link]

  • Chan-Lam Coupling Methodology Title: "Copper-Catalyzed Coupling of Arylboronic Acids and Amines" Source: Organic Letters (Organic Chemistry Portal) URL:[Link]

  • Chemoselectivity in Amino-Alcohol Couplings Title: "Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols" Source: NIH / PubMed Central URL:[Link]

  • Reaction Conditions for 3-Bromopyridine Title: "Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid" (Context on 3-pyridyl reactivity) Source: ResearchGate URL:[Link]

Optimization

Technical Support Center: 1-(Pyridin-3-yl)piperidin-4-ol Hydrochloride

Purity Optimization & Troubleshooting Guide[1] Welcome to the Advanced Technical Support Center. This guide addresses the specific purification challenges associated with 1-(pyridin-3-yl)piperidin-4-ol hydrochloride (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Purity Optimization & Troubleshooting Guide[1]

Welcome to the Advanced Technical Support Center. This guide addresses the specific purification challenges associated with 1-(pyridin-3-yl)piperidin-4-ol hydrochloride (CAS: N/A for specific salt, Base CAS: 1217272-21-3 or similar analogs).

As a bifunctional N-heterocycle synthesized primarily via Buchwald-Hartwig amination or Cu-catalyzed Ullmann coupling (due to the unreactive nature of 3-halopyridines in standard SnAr), this molecule presents a "Purity Trinity" of challenges:

  • Transition Metal Contamination (Pd/Cu residues).[1]

  • Hygroscopic Salt Formation (The "Oiling Out" Syndrome).[1]

  • Stoichiometric Ambiguity (Mono- vs. Dihydrochloride).

Module 1: The Synthesis-Purity Nexus (Root Cause Analysis)

Before attempting recrystallization, you must diagnose the source of the impurity. The synthesis route dictates the impurity profile.[1]

Synthesis RoutePrimary ImpuritiesDiagnostic Sign
Buchwald-Hartwig (Pd) Residual Pd, Phosphine ligands, 3-BromopyridineDark color (grey/black), low transmission, "fishy" odor (phosphines).
Ullmann Coupling (Cu) Copper salts, inorganic halidesGreen/Blue tint, high ash content (ROI).
General Piperidin-4-ol (starting material), RegioisomersLow melting point, sticky solid.[1]
Visualizing the Purification Workflow

The following logic flow ensures you address impurities in the correct order. Attempting to crystallize a salt with high metal content often fails because metals can coordinate to the pyridine nitrogen, inhibiting crystal lattice formation.

PurificationLogic Crude Crude Reaction Mixture (Organic Phase) Scavenge Step 1: Metal Scavenging (SiliaMetS / Activated Carbon) Crude->Scavenge Remove Pd/Cu Extract Step 2: Acid-Base Extraction (Remove Neutral SM) Scavenge->Extract Filtered Organic SaltForm Step 3: Controlled Salt Formation (HCl Stoichiometry) Extract->SaltForm Free Base Oil Recryst Step 4: Recrystallization (Solvent/Anti-solvent) SaltForm->Recryst Crude Solid Final High Purity API (>99% HPLC, <10ppm Pd) Recryst->Final

Figure 1: Sequential purification logic.[1] Metal removal must precede salt formation to prevent metal-pyridine coordination complexes.[1]

Module 2: Troubleshooting Protocols

Protocol A: Removing Palladium/Copper (The "Dark Solid" Issue)

Issue: The final hydrochloride salt is grey or off-white, indicating trapped metal catalysts. Mechanism: Pyridine nitrogens are excellent ligands for Pd and Cu.[1] Standard filtration is insufficient.[1]

Step-by-Step Guide:

  • Dissolution: Dissolve the crude free base (before adding HCl) in THF or Ethyl Acetate (10 volumes).

  • Scavenger Addition: Add SiliaMetS® Thiol or Darco® KB-B activated carbon (10-20 wt% relative to crude mass).[1]

    • Why? Thiol-functionalized silica has a higher affinity for Pd(II) than the pyridine nitrogen does [1].[1]

  • Digestion: Heat to 50°C for 4-12 hours under vigorous stirring.

  • Filtration: Filter through a pad of Celite® while hot.[1]

  • Validation: Check color. The filtrate should be clear yellow/orange, not brown/black.

Protocol B: The "Oiling Out" Solution (Salt Formation)

Issue: Upon adding HCl, the product separates as a sticky gum or oil rather than a precipitate. Root Cause:

  • Water: HCl in water/dioxane introduces moisture.[1] This salt is highly hygroscopic.[1]

  • Fast Addition: Supersaturation occurs too quickly, trapping impurities that lower the glass transition temperature (

    
    ).
    
  • Solvent Choice: The dielectric constant of the solvent is too high.[1]

Corrective Protocol:

  • Dry the Base: Ensure the free base is azeotropically dried (using Toluene or Benzene) to remove trace water [2].[1]

  • Solvent System: Dissolve the free base in Anhydrous Ethanol or Isopropanol (IPA) (5 volumes).

  • Acid Source: Use HCl in Isopropanol or HCl in Diethyl Ether (anhydrous).[1] Do not use aqueous HCl.

  • Controlled Addition:

    • Cool the amine solution to 0-5°C.[1]

    • Add HCl dropwise.[1]

    • Critical Step: If oiling occurs, stop. Scratch the flask wall with a glass rod or add a seed crystal.[1] Heat the mixture to reflux until the oil dissolves, then cool very slowly (10°C/hour).

  • Stoichiometry Check:

    • Target: Monohydrochloride.[1]

    • Calculation: The piperidine nitrogen (

      
      ) protonates first.[1] The pyridine nitrogen (
      
      
      
      ) requires a large excess of strong acid to protonate.[1] Add exactly 1.05 equivalents of HCl. Excess HCl may force the formation of the dihydrochloride, which is often more hygroscopic and acidic [3].
Protocol C: Recrystallization (Polishing)

Issue: Purity is ~97%, but >99% is required.

Solvent Screening Table:

Solvent System Suitability Notes
Methanol / Diethyl Ether Excellent Dissolve in min.[1] hot MeOH; add Et2O until cloudy. Cool to -20°C [4].[1]
Ethanol / Ethyl Acetate Good Higher boiling point allows better impurity rejection.[1]
Water / Acetone Risky High solubility in water makes recovery poor; Acetone may cause oiling.[1][2]

| Isopropanol (IPA) | Moderate | Good for hot trituration if the impurity is more soluble than the product. |

Module 3: Frequently Asked Questions (FAQ)

Q1: My product turns pink/red upon standing. Is it decomposing?

  • Answer: Likely yes.[1][3] Pyridine derivatives, especially those with electron-donating groups (like the amine linkage), are susceptible to N-oxide formation or oxidative coupling (similar to aniline oxidation).

  • Fix: Store the salt under Argon/Nitrogen in amber vials. Ensure all solvents used in the final step are degassed.[1]

Q2: The melting point is broad (e.g., 130-145°C). Why?

  • Answer: This usually indicates a mixture of salt forms (Mono-HCl mixed with Di-HCl) or retained solvent.[1]

  • Fix: Perform a "slurry wash" in diethyl ether to remove trapped solvent.[1] Check the pH of the salt in water (1% solution). Mono-HCl should be pH ~4-5; Di-HCl will be pH ~1-2.[1] Resynthesize the salt with strict stoichiometric control if necessary.

Q3: Can I use chromatography on the HCl salt?

  • Answer: No. Silica gel is slightly acidic and polar; the salt will streak or stick irreversibly.[1] You must convert it back to the Free Base (using NaHCO3 wash), purify the base via column chromatography (DCM/MeOH/NH3 system), and then reform the salt.

References

  • Johnson Matthey Technology Review. (2023). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.[1][4][5]Link

  • ResearchGate. (2020).[1] Is it possible to boil off HCl from pyridinium chloride salts? (Discussion on drying pyridine salts). Link

  • BenchChem. (2025).[1][6] Application Notes and Protocols for the Purification of Piperidine Reaction Products.[1][6]Link

  • ChemPlayer (YouTube/Archive). (2023).[1] Piperidine from the sodium metal reduction of pyridine (Recrystallization techniques).[1][3][6]Link

  • Biotage. (2023).[1][3] How to Remove Palladium in three easy steps.[1]Link

Sources

Troubleshooting

strategies to minimize impurity formation in piperidine arylation

Welcome to the Advanced C-N Coupling Technical Support Center. Topic: Minimizing Impurity Formation in Piperidine Arylation Current Status: Operational Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced C-N Coupling Technical Support Center.

Topic: Minimizing Impurity Formation in Piperidine Arylation Current Status: Operational Lead Scientist: Dr. Aris Thorne

Executive Summary

Piperidine arylation via Buchwald-Hartwig or SNAr mechanisms is a cornerstone of medicinal chemistry but is plagued by a specific set of "silent" failure modes. This guide moves beyond basic protocols to address the mechanistic origins of impurities—specifically protodehalogenation (reduction), homocoupling, and regiochemical mixtures.

Module 1: The "Reduction" Impurity (Protodehalogenation)

Symptom: You observe significant formation of Ar-H (des-halo arene) alongside or instead of your product. Diagnosis: The rate of


-hydride elimination is outcompeting the rate of reductive elimination.
Mechanistic Root Cause

In the catalytic cycle, once the Amine binds to the Pd(II)-Aryl complex to form the Pd(II)-Amido intermediate , two paths diverge:

  • Productive Path: Reductive elimination releases the arylated piperidine.

  • Destructive Path: If the piperidine has

    
    -hydrogens (which it does), the metal can undergo 
    
    
    
    -hydride elimination. This releases an imine/enamine and forms a Pd(II)-Hydride species. This hydride then reduces the aryl halide (Ar-X
    
    
    Ar-H).

Note: The solvent (e.g., isopropanol) or the base (e.g., alkoxides) can also serve as hydride sources.

Troubleshooting Protocol
VariableRecommendationMechanistic Rationale
Ligand Switch to Bulky Biaryl Phosphines (e.g., RuPhos, BrettPhos)Bulky ligands sterically crowd the Pd center, accelerating reductive elimination (the productive step) and making it faster than

-hydride elimination.
Base Avoid Alkoxides with

-H
Switch from NaOtBu to NaOtAm (Sodium t-amylate) or inorganic bases like Cs₂CO₃ . NaOtBu is generally safe, but primary alkoxides are high-risk hydride donors.
Solvent Aprotic Non-Polar Switch from alcohols/DMF to Toluene or Dioxane . Alcohols are potent hydride sources.
Visualization: The Divergent Pathway

The following diagram illustrates the critical decision point in the catalytic cycle where reduction occurs.

ReductionPathway Pd_OxAdd Pd(II)-Ar-X (Oxidative Addition) Pd_Amido Pd(II)-Ar-N(Pip) (Amido Complex) Pd_OxAdd->Pd_Amido + Piperidine / Base Product Product (Arylated Piperidine) Pd_Amido->Product Reductive Elimination (Fast with Bulky Ligands) Pd_Hydride Pd(II)-H Species Pd_Amido->Pd_Hydride Beta-Hydride Elimination (Slow Step) Impurity Impurity (Ar-H + Imine) Pd_Hydride->Impurity + Ar-X / Reductive Elim

Caption: The kinetic competition between reductive elimination (Green) and


-hydride elimination (Red) determines the impurity profile.

Module 2: Catalyst Deactivation & "Stalled" Reactions

Symptom: Reaction stops at 40-50% conversion. Adding more catalyst later does not help. Diagnosis: Heterocycle Inhibition.

Mechanistic Root Cause

Piperidines are secondary amines, but if your substrate contains other Lewis-basic heterocycles (pyridines, imidazoles), these can bind competitively to the Pd(0) center before the phosphine ligand does, forming an inactive "Pd-black" or stable off-cycle species.

The "Pre-Activation" Protocol

Do not mix everything in the pot at once. Use this self-validating setup:

  • Vial A (Catalyst Pre-formation): Mix Pd source (e.g., Pd(OAc)₂ or Pd₂dba₃) and Ligand (e.g., RuPhos) in solvent. Heat at 80°C for 5 minutes.

    • Validation: Solution should turn from cloudy/dark to clear/vibrant color (often ruby red or orange for RuPhos). This confirms active L-Pd(0) species generation.

  • Vial B (Reaction Mix): Aryl halide + Piperidine + Base.

  • Transfer: Cannulate contents of Vial A into Vial B.

Why this works: You force the formation of the active catalytic species in the absence of the inhibiting heterocycle.

Module 3: Regioselectivity in Substituted Piperidines

Symptom: Using 3-methylpiperidine results in a mixture of regioisomers or poor yields. Diagnosis: Steric clash prevents the amine from approaching the metal center effectively.

Ligand Selection Matrix

For sterically hindered piperidines (2- or 3-substituted), standard ligands fail. Use this selection guide based on steric bulk.

Substrate ClassRecommended LigandCatalyst LoadingNotes
Unsubstituted Piperidine RuPhos or XPhos 0.5 - 1.0 mol%Standard workhorse. High turnover.
3-Substituted Piperidine BrettPhos 1.0 - 2.0 mol%Excellent balance of size/activity.
2-Substituted Piperidine tBuBrettPhos 2.0 - 4.0 mol%Extremely bulky. Necessary to force reductive elimination with hindered amines.
4-Amino-Piperidine BINAP (with Boc protection)5.0 mol%Crucial: Protect the 4-amino group (primary) with Boc first.[1] Primary amines outcompete secondary amines for arylation.

Module 4: Experimental Workflow (Standard Operating Procedure)

Objective: Arylation of 4-fluoropiperidine with 4-bromoanisole.

Step-by-Step Protocol:

  • Charge: In a glovebox or under Ar flow, add Pd(OAc)₂ (1.0 mol%) and RuPhos (2.0 mol%) to a vial. Add anhydrous Dioxane (concentration 0.2 M).

  • Pre-heat: Stir at 80°C for 2 mins (Pre-activation step).

  • Add Reagents: Add 4-bromoanisole (1.0 equiv), 4-fluoropiperidine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Reaction: Seal and stir at 100°C for 4-12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite/Silica plug to remove Pd residues.

  • Analysis: Check LCMS. Look for M+H (Product) vs M+H-Br+1 (Reduced Impurity).

Decision Tree for Optimization:

OptimizationTree Start Analyze Crude LCMS Result Outcome? Start->Result Red High Ar-H (Reduction) Result->Red Mass = Ar-H Stall High Start. Mat. (Stalled) Result->Stall Mass = Ar-X Good >90% Product Result->Good Mass = Product Action1 1. Switch to BrettPhos 2. Use Cs2CO3 Red->Action1 Action2 1. Pre-activate Catalyst 2. Check O2 leaks Stall->Action2 Action3 Proceed to Isolation Good->Action3

Caption: Rapid diagnostic flow for post-reaction analysis.

Frequently Asked Questions (FAQ)

Q: Can I use SNAr conditions (K₂CO₃/DMSO) instead of Palladium? A: Only if your aryl halide is highly electron-deficient (e.g., 4-nitro-fluorobenzene). For electron-neutral or electron-rich arenes, SNAr will fail or require extreme temperatures that lead to tar/decomposition. Pd-catalysis is required for these substrates.[2][3]

Q: Why is my reaction turning black immediately? A: Immediate "Pd black" precipitation indicates ligand dissociation and catalyst decomposition. This usually means your ligand was oxidized (old bottle) or your solvent wasn't degassed properly. Use fresh phosphine ligands and sparge solvents with Argon for 15 minutes.

Q: I see a dimer impurity (Ar-Ar). What is it? A: This is a homocoupling impurity. It occurs when Pd(II) is oxidized to Pd(IV) or via disproportionation mechanisms, often in the presence of trace oxygen. Solution: Strictly exclude air; ensure your inert gas line is actually inert.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

  • Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Provide Complete Scope." Chemical Science. [Link]

  • Ingoglia, B. T., et al. (2019). "Mechanism of Pd-Catalyzed C–N Cross-Coupling Reactions." Tetrahedron. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC and NMR for Purity Validation of 1-(pyridin-3-yl)piperidin-4-ol

In the landscape of pharmaceutical development, the rigorous confirmation of a compound's purity is a cornerstone of safety and efficacy. For drug intermediates like 1-(pyridin-3-yl)piperidin-4-ol, a versatile building b...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous confirmation of a compound's purity is a cornerstone of safety and efficacy. For drug intermediates like 1-(pyridin-3-yl)piperidin-4-ol, a versatile building block in medicinal chemistry, establishing a robust analytical strategy for purity validation is paramount.[1] This guide provides an in-depth comparison of two instrumental techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity assessment of this heterocyclic compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the data to empower researchers in making informed decisions for their analytical workflows.

The Central Role of Purity in Drug Development

The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of a final drug product. Therefore, regulatory bodies like the FDA and EMA mandate stringent purity control. Purity assessment is a critical component throughout the drug development lifecycle, from early discovery to final product release.[2] The choice of analytical technique is dictated by the physicochemical properties of the molecule and the specific information required.

1-(pyridin-3-yl)piperidin-4-ol, with its polar pyridinyl and piperidinol moieties, presents a unique analytical challenge that necessitates a multi-faceted approach to purity validation. This guide will explore how the orthogonal nature of HPLC and NMR provides a more complete purity profile than either technique could alone.

High-Performance Liquid Chromatography (HPLC): A Quantitative Powerhouse

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution, sensitivity, and quantitative accuracy.[3] For a polar, nitrogen-containing compound like 1-(pyridin-3-yl)piperidin-4-ol, reversed-phase HPLC (RP-HPLC) is the mode of choice.[3][4]

The "Why" Behind the RP-HPLC Method

In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.[3][4] This setup is ideal for retaining and separating polar analytes. The choice of a C18 column, a common reversed-phase stationary phase, provides a hydrophobic surface for interaction.[5] The mobile phase, a mixture of water and a miscible organic solvent like acetonitrile or methanol, is used to elute the compounds.[6] By carefully controlling the composition of the mobile phase, we can modulate the retention of 1-(pyridin-3-yl)piperidin-4-ol and achieve separation from potential impurities. The addition of a modifier like formic acid to the mobile phase can improve peak shape and ionization efficiency for mass spectrometry detection.

Experimental Protocol: RP-HPLC-UV

Objective: To quantify the purity of 1-(pyridin-3-yl)piperidin-4-ol and detect any related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of 1-(pyridin-3-yl)piperidin-4-ol in 1 mL of 50:50 Water:Acetonitrile.

System Suitability: Before sample analysis, the system's performance is verified according to USP <621> guidelines.[7][8][9][10] This includes assessing parameters like retention time repeatability, peak asymmetry, and theoretical plates.

Data Presentation and Interpretation

The primary output of an HPLC analysis is a chromatogram, a plot of detector response versus time. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Table 1: Hypothetical HPLC Purity Analysis of 1-(pyridin-3-yl)piperidin-4-ol

PeakRetention Time (min)Area (%)Identification
12.50.15Unknown Impurity
25.899.751-(pyridin-3-yl)piperidin-4-ol
38.20.10Unknown Impurity

This data indicates a high purity of 99.75% for the main compound, with two minor impurities detected.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Dissolve 1 mg/mL in 50:50 Water:Acetonitrile hplc_inj Inject 10 µL s_prep->hplc_inj hplc_sep C18 Column Gradient Elution hplc_inj->hplc_sep hplc_det UV Detection at 254 nm hplc_sep->hplc_det data_acq Chromatogram Acquisition hplc_det->data_acq data_int Peak Integration data_acq->data_int data_rep Purity Calculation (Area % Report) data_int->data_rep

Caption: HPLC analysis workflow for purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

NMR spectroscopy is an unparalleled technique for structural elucidation and can also be a powerful tool for purity assessment, particularly through quantitative NMR (qNMR).[11][12][13] Unlike HPLC, which provides information based on retention time, NMR provides a detailed structural fingerprint of the molecule.[14]

The Rationale for ¹H NMR in Purity Analysis

¹H NMR is highly suitable for purity determination because the integral of a signal is directly proportional to the number of protons giving rise to that signal.[15] By comparing the integrals of signals from the main compound to those of a certified internal standard of known concentration, the absolute purity of the analyte can be determined.[16][17] This method is particularly valuable as it can detect impurities that may not have a UV chromophore and would therefore be invisible to a UV detector in HPLC.[2]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

Objective: To determine the absolute purity of 1-(pyridin-3-yl)piperidin-4-ol and identify any structurally related impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10 mg of 1-(pyridin-3-yl)piperidin-4-ol into a clean vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Parameters:

  • Nucleus: ¹H

  • Solvent: DMSO-d₆

  • Temperature: 25 °C

  • Pulse Sequence: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

  • Number of Scans: 16 or higher for good signal-to-noise.

Data Presentation and Interpretation

The ¹H NMR spectrum will show distinct signals for the protons of 1-(pyridin-3-yl)piperidin-4-ol and the internal standard. The purity is calculated based on the ratio of the integrals of specific, well-resolved signals from the analyte and the standard.

Expected ¹H NMR Chemical Shifts for 1-(pyridin-3-yl)piperidin-4-ol (in CDCl₃, approximate):

  • Pyridine Ring: ~8.4 ppm (d, 1H), ~8.3 ppm (dd, 1H), ~7.3 ppm (dd, 1H), ~7.2 ppm (m, 1H)[18][19]

  • Piperidine Ring: ~3.8 ppm (m, 1H, CH-OH), ~3.6 ppm (m, 2H, axial CH₂-N), ~2.8 ppm (m, 2H, equatorial CH₂-N), ~1.9 ppm (m, 2H, axial CH₂), ~1.6 ppm (m, 2H, equatorial CH₂)[20][21]

  • Hydroxyl Group: Broad singlet, variable chemical shift

Table 2: Hypothetical qNMR Purity Calculation

CompoundSignal (ppm)Number of Protons (N)Integral (I)Molar Amount (I/N)
Maleic Acid (IS)6.2210.05.0
1-(pyridin-3-yl)piperidin-4-ol8.414.94.9

Purity Calculation: The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

Assuming the purity of the internal standard is 99.9%, the calculated purity of 1-(pyridin-3-yl)piperidin-4-ol would be determined based on the precise masses and molecular weights.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis s_prep Accurately weigh analyte and internal standard. Dissolve in deuterated solvent. nmr_acq Acquire ¹H NMR Spectrum (ensure long relaxation delay) s_prep->nmr_acq data_proc Process Spectrum (phasing, baseline correction) nmr_acq->data_proc data_int Integrate Signals data_proc->data_int data_calc Calculate Purity data_int->data_calc

Caption: qNMR analysis workflow for absolute purity determination.

Comparative Analysis: HPLC vs. NMR

FeatureHPLCNMR
Principle Separation based on polarity and interaction with stationary phase.Absorption of radiofrequency by atomic nuclei in a magnetic field.
Purity Assessment Relative purity based on area percentage.Absolute purity via qNMR with an internal standard.[15]
Sensitivity High (µg/mL to ng/mL level).Lower (mg/mL level).
Impurity Detection Detects impurities with a chromophore.Detects all proton-containing impurities.
Structural Information Limited (retention time only).Detailed structural information.
Quantitation Requires a reference standard of the analyte for concentration determination.Can provide absolute quantification without a reference standard of the analyte itself.[15]
Throughput High, suitable for routine analysis.Lower, more time-consuming per sample.
Validation Well-established validation guidelines (ICH Q2(R1)).[22][23][24][25]Validation principles are also covered in revised ICH guidelines.[26]
A Symbiotic Relationship

HPLC and NMR are not mutually exclusive; rather, they are highly complementary techniques for purity validation. HPLC excels at detecting and quantifying trace-level impurities that are chromatographically separable, making it ideal for routine quality control.[27] NMR, on the other hand, provides an orthogonal method for absolute purity determination and can identify impurities that are missed by HPLC, such as those lacking a UV chromophore or co-eluting with the main peak.[14]

For a comprehensive purity validation of 1-(pyridin-3-yl)piperidin-4-ol, a dual approach is recommended:

  • HPLC for routine purity checks and detection of known and unknown impurities.

  • NMR for definitive structural confirmation and orthogonal, absolute purity determination.

This integrated strategy ensures a high degree of confidence in the quality of the pharmaceutical intermediate, satisfying regulatory expectations and ensuring the integrity of the final drug product.

References

  • Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer. PubMed. Available at: [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). PMC - NIH. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at: [Link]

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP). Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.. Available at: [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Available at: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Available at: [Link]

  • Are You Sure You Understand USP <621>?. Chromatography Online. Available at: [Link]

  • 1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride. MySkinRecipes. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Reverse Phase Chromatography. Chemistry LibreTexts. Available at: [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. University of California, Irvine. Available at: [Link]

  • Purity by Absolute qNMR Instructions. University of Illinois Chicago. Available at: [Link]

  • Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. PMC. Available at: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available at: [Link]

  • Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. ResearchGate. Available at: [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Available at: [Link]

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. Available at: [Link]

  • Quantitative NMR Spectroscopy. University of California, Berkeley. Available at: [Link]

  • <621> CHROMATOGRAPHY. USP-NF. Available at: [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

  • HPLC Separation Modes. Waters. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

  • Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. Google Patents.
  • Consistency and Purity. Oxford Instruments. Available at: [Link]

  • What is qNMR (quantitative NMR) ?. JEOL Ltd.. Available at: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • USP-NF 621 Chromatography. Scribd. Available at: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. ResearchGate. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

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Comparative

A Comparative Guide to the Efficacy of Nicotinic Acetylcholine Receptor Ligands: The Potent Toxin Epibatidine versus the Synthetic Scaffold 1-(pyridin-3-yl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of nicotinic acetylcholine receptor (nAChR) research, the quest for potent and selective ligands is driven by the immense therapeutic poten...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nicotinic acetylcholine receptor (nAChR) research, the quest for potent and selective ligands is driven by the immense therapeutic potential of modulating these ion channels. nAChRs are implicated in a wide array of physiological processes, including pain perception, cognition, and inflammation, making them attractive targets for drug discovery. This guide provides an in-depth comparison of two structurally distinct nAChR ligands: the naturally occurring, highly potent alkaloid, epibatidine, and the synthetic building block, 1-(pyridin-3-yl)piperidin-4-ol.

While a direct head-to-head efficacy comparison is challenging due to the disparate levels of characterization—epibatidine being a widely studied pharmacological tool and 1-(pyridin-3-yl)piperidin-4-ol a synthetic intermediate—this guide will illuminate their contrasting profiles. We will explore the remarkable potency and prohibitive toxicity of epibatidine, and delve into the rationale behind utilizing scaffolds like 1-(pyridin-3-yl)piperidin-4-ol in the design of safer, more therapeutically viable nAChR modulators.

Epibatidine: A Double-Edged Sword of Potency and Toxicity

Isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, epibatidine is a potent nAChR agonist with analgesic effects reported to be 200 to 400 times greater than morphine.[1][2] Its mechanism of action is independent of opioid receptors, offering a distinct advantage in pain management.[3] However, the clinical development of epibatidine has been thwarted by its severe toxicity.[1][3]

The toxic effects, which include hypertension, respiratory paralysis, seizures, and even death, are a direct consequence of its powerful and non-selective activation of various nAChR subtypes throughout the central and peripheral nervous systems.[3][4] The narrow therapeutic window, where the effective dose is perilously close to the toxic dose, renders epibatidine unsuitable for therapeutic applications.[3][5]

Structural Basis of High Affinity

Epibatidine's rigid, bicyclic structure, a 7-azabicyclo[2.2.1]heptane core, is a key determinant of its high affinity for nAChRs. This conformational rigidity is thought to pre-organize the molecule into an optimal conformation for binding to the receptor, minimizing the entropic penalty of binding.

Nicotinic Receptor Subtype Profile

Epibatidine exhibits high affinity for several nAChR subtypes, most notably the α4β2 subtype, which is abundant in the central nervous system and plays a crucial role in pain perception and nicotine addiction.[3][6] It also potently activates other subtypes, including the ganglionic α3β4 and the homomeric α7 subtypes, contributing to its broad and often toxic physiological effects.[3]

1-(pyridin-3-yl)piperidin-4-ol: A Versatile Scaffold for Safer Nicotinic Ligands

In stark contrast to the extensively studied epibatidine, 1-(pyridin-3-yl)piperidin-4-ol is primarily recognized as a synthetic intermediate in the development of novel nAChR ligands.[7] Direct pharmacological data on this specific compound is scarce. However, its chemical structure, featuring a monocyclic piperidine ring linked to a pyridine moiety, embodies a common strategy in medicinal chemistry to design nAChR modulators with improved safety profiles.

The rationale for using such scaffolds is to move away from the rigid and non-selective nature of molecules like epibatidine. The flexible, monocyclic piperidine core allows for a greater degree of conformational freedom, which can be exploited to achieve selectivity for specific nAChR subtypes.[8][9] By fine-tuning the substituents on the piperidine and pyridine rings, medicinal chemists can modulate the compound's affinity and efficacy at different nAChR subtypes, aiming to isolate the desired therapeutic effects from the unwanted toxicities.[9]

The pyridine ring is a well-established pharmacophoric element for nAChR agonists, mimicking the pyrrolidine ring of nicotine and participating in key interactions within the receptor's binding site. The piperidine ring serves as a versatile scaffold that can be modified to explore the chemical space around the nAChR binding pocket.[8]

Comparative Analysis: Potency vs. Potential for Selectivity

The fundamental difference between epibatidine and scaffolds like 1-(pyridin-3-yl)piperidin-4-ol lies in their design philosophy. Epibatidine represents a "brute force" approach, where high affinity across multiple subtypes leads to profound efficacy but also unacceptable toxicity. The use of 1-(pyridin-3-yl)piperidin-4-ol as a synthetic precursor represents a more nuanced, "rational design" approach, prioritizing subtype selectivity to achieve a safer therapeutic window.

FeatureEpibatidine1-(pyridin-3-yl)piperidin-4-ol Scaffolds
Structure Rigid, bicyclic (7-azabicyclo[2.2.1]heptane)Flexible, monocyclic (piperidine)
Origin Natural product (poison frog skin)Synthetic
Known Role Potent, non-selective nAChR agonistSynthetic intermediate for nAChR ligands
Analgesic Potency Extremely high (200-400x morphine)Variable, dependent on final structure
Toxicity High (hypertension, paralysis, seizures)Designed to be lower through subtype selectivity
Therapeutic Window Very narrowAimed to be wider
nAChR Selectivity Low (α4β2, α3β4, α7, etc.)Can be engineered for specific subtypes

The Path Forward: Learning from Epibatidine to Design Safer Analgesics

The story of epibatidine has been highly influential in the field of nAChR drug discovery.[10] Its potent analgesic properties demonstrated the therapeutic potential of targeting these receptors for pain relief. The subsequent challenge has been to decouple this efficacy from the compound's dangerous toxicity.

This has led to the development of numerous epibatidine analogues with modified structures aimed at improving selectivity and reducing side effects.[3][4] A notable example is ABT-594 (Tebanicline) , a compound that retains significant analgesic properties with a better therapeutic window than epibatidine.[3][5] Another successful nAChR modulator, Varenicline , used for smoking cessation, is a partial agonist at α4β2 nAChRs, highlighting how nuanced interactions with these receptors can lead to therapeutic benefits.

The use of scaffolds like 1-(pyridin-3-yl)piperidin-4-ol is a direct outcome of the lessons learned from epibatidine. By employing these more flexible and modifiable chemical starting points, researchers can systematically explore the structure-activity relationships of nAChR ligands to identify compounds with the desired balance of potency, selectivity, and safety.

Experimental Methodologies for Assessing nAChR Ligand Efficacy

The evaluation of compounds like epibatidine and novel ligands derived from scaffolds such as 1-(pyridin-3-yl)piperidin-4-ol relies on a suite of established experimental techniques.

In Vitro Assays
  • Radioligand Binding Assays: These assays are crucial for determining the binding affinity of a compound for different nAChR subtypes. A common method involves competition binding, where the test compound's ability to displace a radiolabeled ligand with known high affinity, such as [³H]epibatidine, from receptors expressed in cell lines or tissue preparations is measured.[6] The concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀) is determined and used to calculate the equilibrium dissociation constant (Kᵢ), a measure of binding affinity.

  • Electrophysiology: Functional activity (agonist, antagonist, or partial agonist) is assessed using electrophysiological techniques like two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing specific nAChR subtypes, or patch-clamp recordings from mammalian cell lines. These methods measure the ion flow through the nAChR channel in response to the application of the test compound, providing information on its efficacy and potency.

In Vivo Models
  • Animal Models of Pain: To assess analgesic efficacy, various animal models of acute and chronic pain are employed. Common models include the hot-plate and tail-flick tests for acute thermal pain, and models of neuropathic pain (e.g., chronic constriction injury) and inflammatory pain.[4][11] The ability of a compound to reduce pain-related behaviors in these models is a key indicator of its potential as an analgesic.

  • Toxicology Studies: In vivo studies are essential to determine the safety profile and therapeutic window of a compound. These studies assess for adverse effects such as motor impairment (e.g., rotarod test), seizures, changes in blood pressure, and respiratory depression.[4][5]

Signaling Pathways and Logical Relationships

The activation of nAChRs by agonists like epibatidine initiates a cascade of downstream signaling events that contribute to their physiological effects, including analgesia.

G cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences nAChR nAChR Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Intracellular Ca2+ Signaling Ion_Influx->Ca_Signaling NT_Release Neurotransmitter Release (e.g., Dopamine, Norepinephrine, GABA, Glutamate) Depolarization->NT_Release Gene_Expression Changes in Gene Expression Ca_Signaling->Gene_Expression Pain_Modulation Pain Modulation NT_Release->Pain_Modulation Gene_Expression->Pain_Modulation Epibatidine Epibatidine Epibatidine->nAChR Agonist Binding

Caption: Signaling pathway following nAChR activation by an agonist like epibatidine.

G cluster_discovery Drug Discovery & Preclinical Development cluster_clinical Clinical Development Compound_Synthesis Compound Synthesis (e.g., from 1-(pyridin-3-yl)piperidin-4-ol) In_Vitro_Screening In Vitro Screening (Binding & Functional Assays) Compound_Synthesis->In_Vitro_Screening Lead_Optimization Lead Optimization (Structure-Activity Relationship) In_Vitro_Screening->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy (Pain Models) Lead_Optimization->In_Vivo_Efficacy Toxicity_Assessment Toxicity Assessment In_Vivo_Efficacy->Toxicity_Assessment Phase_I Phase I Trials (Safety & Tolerability) Toxicity_Assessment->Phase_I Phase_II Phase II Trials (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy & Safety) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: Workflow for the development of novel nAChR ligands.

Conclusion

The comparison between epibatidine and 1-(pyridin-3-yl)piperidin-4-ol highlights a critical paradigm in modern drug discovery: the shift from highly potent but non-selective natural products to rationally designed, selective molecules with improved safety profiles. Epibatidine remains an invaluable research tool for probing the function of nAChRs, but its clinical utility is negligible due to its toxicity. In contrast, the true "efficacy" of scaffolds like 1-(pyridin-3-yl)piperidin-4-ol lies not in their intrinsic activity, but in their potential to serve as the foundation for a new generation of safer and more effective nAChR-targeted therapeutics. The future of nAChR drug development will undoubtedly be built upon the lessons learned from epibatidine, with a continued focus on designing subtype-selective ligands to unlock the full therapeutic potential of these important receptors.

References

  • Falcón, N., & Fuentes, E. (2018). Epibatidine: A Promising Natural Alkaloid in Health. Molecules, 23(12), 3303. [Link]

  • Gerzanich, V., & Houghtling, R. A. (2023). Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model. Frontiers in Pharmacology, 14, 1243123. [Link]

  • Cucchiaro, G., & Commons, K. G. (2014). Neuronal nicotinic receptors as analgesic targets: It's a winding road. Pain, 155(1), 1-2. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Zaczyńska, E., Kwiecień, A., Sapa, J., & Pytka, K. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Molecules, 25(18), 4241. [Link]

  • Wikipedia contributors. (2023, December 27). Nicotinic acetylcholine receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023, November 28). Epibatidine. In Wikipedia, The Free Encyclopedia. [Link]

  • Falcón, N., & Fuentes, E. (2018). Epibatidine: A Promising Natural Alkaloid in Health. PMC. [Link]

  • Breining, S. R. (2004). Recent developments in the synthesis of nicotinic acetylcholine receptor ligands. Current opinion in drug discovery & development, 7(5), 637-652. [Link]

  • Carroll, F. I., Blough, B. E., & Mascarella, S. W. (2014). EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW. Organic preparations and procedures international, 46(6), 499-537. [Link]

  • Arias, H. R., & Bouzat, C. (2016). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in pharmacology, 7, 429. [Link]

  • Yogeeswari, P., Sriram, D., Bal, T. R., & Thirumurugan, R. (2006). Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update. Natural product research, 20(5), 497-505. [Link]

  • Alkondon, M., & Albuquerque, E. X. (2004). The nicotinic acetylcholine receptor subtypes and their function in the hippocampus and cerebral cortex. Progress in brain research, 145, 109-120. [Link]

  • Richards, M., & Jones, A. K. (2013). The binding orientation of epibatidine at α7 nACh receptors. BMC pharmacology & toxicology, 14, 49. [Link]

  • ResearchGate. The Recent Development of α7 Nicotinic Acetylcholine Receptor (nAChR) Ligands as Therapeutic Candidates for the Treatment of Central Nervous System (CNS) Diseases. [Link]

  • ResearchGate. The structures of epibatidine, nicotine and analogues 1–6 used in this... [Link]

  • Sabet, R., Fassihi, A., & Sadeghpour, H. (2020). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC advances, 10(49), 29334-29345. [Link]

  • Wang, T., Chen, L., & Zhang, H. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Acta pharmaceutica Sinica. B, 6(6), 570-582. [Link]

  • Eaton, J. B., & Glennon, R. A. (2020). How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. Journal of medicinal chemistry, 63(23), 14357-14373. [Link]

  • López-Mayorga, F., & G-G de la Vega, J. L. (2017). Novel agonist of α4β2* neuronal nicotinic receptor with antinociceptive efficacy in rodent models of acute and chronic pain. Journal of pain research, 10, 115-125. [Link]

  • Martin, L. F., & Eisenach, J. C. (2017). Plasticity in Brainstem Mechanisms of Pain Modulation by Nicotinic Acetylcholine Receptors in the Rat. eNeuro, 4(1), ENEURO.0298-16.2016. [Link]

  • Mogil, J. S., & Smith, S. B. (2023). Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II. Frontiers in pain research (Lausanne, Switzerland), 4, 1195650. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 854023, Epibatidine. [Link]

  • You, Z., & Toll, L. (2020). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS chemical neuroscience, 11(2), 211-220. [Link]

  • Liu, Y., & Li, Q. (2022). Targeting α7 nicotinic acetylcholine receptors for chronic pain. Frontiers in pharmacology, 13, 988448. [Link]

  • Grady, S. R., & Marks, M. J. (2012). The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. The Journal of pharmacology and experimental therapeutics, 340(3), 543-551. [Link]

  • ResearchGate. Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. [Link]

  • de la Torre-Madrid, E., & Elgoyhen, A. B. (2020). α7- and α9-Containing Nicotinic Acetylcholine Receptors in the Functioning of Immune System and in Pain. Biomolecules, 10(11), 1569. [Link]

  • International Association for the Study of Pain (IASP). (2022). Animal Models for Translational Pain Research. [Link]

  • Dickenson, A. H., & Bountra, C. (1998). Epibatidine and pain. British journal of anaesthesia, 81(1), 63-68. [Link]

  • Vincler, M. (2005). α9-containing nicotinic acetylcholine receptors and the modulation of pain. The Journal of pain, 6(11), 711-716. [Link]

Sources

Validation

Comparative SAR Guide: 1-(Pyridin-3-yl)piperidin-4-ol Scaffolds in Metabolic Drug Discovery

Executive Summary The 1-(pyridin-3-yl)piperidin-4-ol scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the development of therapeutics for metabolic syndrome (Typ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(pyridin-3-yl)piperidin-4-ol scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the development of therapeutics for metabolic syndrome (Type 2 Diabetes, Obesity). This guide critically compares the performance of this core scaffold against its optimized bioisosteres, specifically focusing on its application as an inhibitor of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
and an agonist for GPR119 .

This guide moves beyond basic description to analyze the causality between structural modifications and phenotypic outcomes (potency, metabolic stability, and selectivity).

The Pharmacophore: Why This Scaffold?

The 1-(pyridin-3-yl)piperidin-4-ol moiety offers a unique balance of physicochemical properties essential for oral bioavailability:

  • Piperidine Ring: Provides a semi-rigid aliphatic spacer that directs the hydroxyl group into specific polar pockets (e.g., the Ser170/Tyr183 catalytic site in 11

    
    -HSD1).
    
  • 4-Hydroxyl Group: Acts as a critical Hydrogen Bond Donor/Acceptor (HBD/HBA), often mimicking the substrate's (cortisol/lipid) alcohol functionality.

  • Pyridine Nitrogen: Serves as a weak base (

    
    ) and an H-bond acceptor, modulating solubility without introducing excessive basicity that could lead to hERG channel liability.
    
Mechanistic Context: 11 -HSD1 Inhibition

In the context of 11


-HSD1, the goal is to block the conversion of inactive cortisone to active cortisol in adipose and liver tissue.[1][2] The piperidin-4-ol motif mimics the steroid D-ring, while the N-linked pyridine extends into the hydrophobic channel, providing selectivity over the renal enzyme 11

-HSD2.

Comparative Performance Analysis

The following data summarizes the optimization trajectory from the "Parent" scaffold to "Optimized" clinical candidates. Data is synthesized from representative SAR studies in the field (e.g., J. Med. Chem., Bioorg.[3] Med. Chem. Lett.).[3]

Table 1: SAR & ADME Profile Comparison
FeatureSeries A: Parent Scaffold Series B: 6-Substituted Pyridine Series C: Pyrimidine Bioisostere
Structure 1-(pyridin-3-yl)piperidin-4-ol1-(6-(trifluoromethyl)pyridin-3-yl)...1-(2-(methylsulfonyl)pyrimidin-5-yl)...
Target Potency (

)
~150 - 300 nM< 10 nM < 5 nM
Selectivity (vs 11

-HSD2)
> 50-fold> 500-fold> 1000-fold
Metabolic Stability (

)
Low (< 15 min)Moderate (30-60 min)High (> 120 min)
Solubility (pH 7.4) HighModerateHigh
Primary Liability Rapid oxidative metabolism (N-oxide)Lipophilicity-driven clearancePotential hERG inhibition (monitor required)
Critical Analysis of the Data[1][4]
  • The Potency Jump (Series A

    
     B): 
    
    • Observation: Adding an electron-withdrawing group (EWG) like

      
       at the pyridine C6 position dramatically improves potency.
      
    • Causality: The EWG reduces the electron density on the pyridine nitrogen, weakening the desolvation penalty upon binding. Furthermore, the

      
       group fills a hydrophobic pocket often present in the enzyme's access channel, driving binding enthalpy.
      
  • The Stability Solution (Series B

    
     C): 
    
    • Observation: Replacing the pyridine with a pyrimidine or introducing polar sulfone groups improves half-life (

      
      ).
      
    • Causality: The electron-deficient pyrimidine ring is less susceptible to oxidative metabolism by CYP450 isoforms compared to the electron-rich pyridine of the parent scaffold.

Visualizing the SAR Logic

The following diagram illustrates the decision tree for optimizing this scaffold, highlighting the "Structure-Property" relationships.

SAR_Logic Scaffold Parent Scaffold 1-(pyridin-3-yl)piperidin-4-ol Mod_Pyridine Modification 1: Pyridine Ring Substitution Scaffold->Mod_Pyridine Add EWG (-CF3, -CN) Mod_Linker Modification 2: Linker/Core Bioisostere Scaffold->Mod_Linker Replace Pyridine w/ Pyrimidine Mod_Head Modification 3: 4-OH Functionalization Scaffold->Mod_Head Convert OH to Carbamate/Ether Outcome_Potency Outcome: Increased Potency (<10nM) (Hydrophobic interaction) Mod_Pyridine->Outcome_Potency Fills Hydrophobic Pocket Failure Liability: hERG Inhibition Mod_Pyridine->Failure If Lipophilicity (logP) > 4.0 Outcome_Stab Outcome: Metabolic Stability (Reduced CYP oxidation) Mod_Linker->Outcome_Stab Lowers Electron Density Outcome_Selectivity Outcome: Isoform Selectivity (Steric exclusion) Mod_Head->Outcome_Selectivity Modulates H-Bonding

Figure 1: Strategic optimization pathways for the piperidin-4-ol scaffold. Green nodes indicate desirable outcomes; red indicates potential toxicity liabilities.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols utilize industry-standard methodologies.

Synthesis: Buchwald-Hartwig Amination

The most robust method to construct the N-aryl bond between the piperidine and pyridine rings is via Palladium-catalyzed cross-coupling.

Reagents:

  • Substrate A: 3-Bromopyridine (or analog)

  • Substrate B: 4-Hydroxypiperidine

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0))
    
  • Ligand: Xantphos or BINAP

  • Base:

    
     or 
    
    
    
  • Solvent: 1,4-Dioxane or Toluene

Protocol:

  • Charge a reaction vial with 3-bromopyridine (1.0 eq), 4-hydroxypiperidine (1.2 eq),

    
     (2.0 eq), and Xantphos (0.05 eq).
    
  • Add solvent (0.2 M concentration) and degas with Argon for 5 minutes.

  • Add

    
     (0.025 eq) under Argon flow.
    
  • Seal and heat to 100°C for 12–16 hours.

  • Validation: Monitor by LC-MS. The product should show a characteristic

    
     peak.
    
  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

Biological Assay: Scintillation Proximity Assay (SPA)

For 11


-HSD1 inhibition, the SPA format is preferred for its high sensitivity and suitability for kinetic analysis.

Mechanism: Detects the inhibition of the conversion of


-Cortisone to 

-Cortisol.

Workflow Diagram:

Assay_Workflow Step1 1. Enzyme Prep (Microsomes expressing human 11b-HSD1) Step2 2. Incubation + Test Compound + [3H]-Cortisone + NADPH Step1->Step2 Step3 3. Reaction Stop + Glycyrrhetinic Acid Step2->Step3 30-60 min @ 37°C Step4 4. Capture + Anti-Cortisol Ab + SPA Beads Step3->Step4 Step5 5. Readout Scintillation Counter Step4->Step5 Signal ~ Inhibition

Figure 2: Workflow for the 11


-HSD1 Scintillation Proximity Assay (SPA).

Authoritative References

  • Vertex Pharmaceuticals Study (Arylsulfonylpiperazines):

    • Title: Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1).

    • Source:Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Establishes the core SAR for piperazine/piperidine scaffolds in this target class.

    • URL:[Link]

  • Merck Research Laboratories (Piperidinyl-Pyridine Optimization):

    • Title: Medicinal chemistry of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4][5]

    • Source:Journal of Medicinal Chemistry.

    • Relevance: Comprehensive review of the structural evolution of these inhibitors.

    • URL:[Link]

  • GPR119 Agonist Discovery (Takeda/GSK):

    • Title: Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives.[6]

    • Source:Bioorganic & Medicinal Chemistry.

    • Relevance: Demonstrates the bioisosteric replacement of pyridine with pyrimidine to improve metabolic stability.

    • URL:[Link]

  • Buchwald-Hartwig Amination Protocols:

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides.

    • Source:Chemical Reviews.

    • Relevance: The foundational chemical methodology for synthesizing the guide's subject compounds.

    • URL:[Link]

Sources

Validation

Technical Assessment Guide: Selectivity Profiling of 1-(pyridin-3-yl)piperidin-4-ol

The following guide provides a technical assessment framework for 1-(pyridin-3-yl)piperidin-4-ol , evaluating its utility and selectivity profile against established nicotinic acetylcholine receptor (nAChR) ligands. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical assessment framework for 1-(pyridin-3-yl)piperidin-4-ol , evaluating its utility and selectivity profile against established nicotinic acetylcholine receptor (nAChR) ligands.

Executive Summary & Pharmacological Context[1][2][3][4][5]

1-(pyridin-3-yl)piperidin-4-ol represents a distinct class of "flexible" nicotinic pharmacophores. Unlike rigid bicyclic alkaloids (e.g., Epibatidine, Cytisine) that lock the nitrogen-nitrogen distance to optimize high-affinity binding, this compound utilizes a rotatable N-aryl bond between the pyridine and piperidine rings.

In drug development, this molecule serves primarily as a fragment-based probe or intermediate scaffold . Its structural features suggest a specific utility in probing the "non-canonical" binding pockets of nAChR subtypes, particularly distinguishing between the high-affinity


 and the homomeric 

subtypes.
Structural Comparison: Test Article vs. Standards

The following table contrasts the physicochemical properties of 1-(pyridin-3-yl)piperidin-4-ol with industry-standard nAChR ligands.

Feature1-(pyridin-3-yl)piperidin-4-ol Nicotine Varenicline Epibatidine
Core Scaffold N-aryl Piperidine (Flexible)Pyridine-Pyrrolidine (Semi-rigid)Benzazepine (Rigid)Azabicycloheptane (Rigid)
H-Bond Donor 4-Hydroxyl group (-OH)None (in core)Secondary AmineSecondary Amine
Selectivity Driver -OH orientation / Ring rotationCation-

interaction
Rigid shape complementaritySteric bulk / Hydrophobicity
Primary Target Broad Spectrum /

(Predicted)

>


(Partial Agonist)
Non-selective (High Affinity)
Blood Brain Barrier Moderate (Polar -OH limits passive diffusion)HighHighHigh

Assessment of Selectivity: The Experimental Challenge

The selectivity of 1-(pyridin-3-yl)piperidin-4-ol is governed by the conformational penalty of the piperidine ring. Upon binding to the nAChR orthosteric site (located at the


-

interface), the molecule must adopt a specific conformation.
  • 
     Interface:  The binding pocket is narrow and hydrophobic (Trp149, Tyr93). The 4-hydroxyl group of the test compound likely seeks a hydrogen bond with the complementary 
    
    
    
    subunit backbone, potentially enhancing specificity over
    
    
    .
  • 
     Interface:  This pocket is more permissive but favors hydrophobic ligands. The polarity of the 4-ol moiety may reduce affinity here, theoretically improving the 
    
    
    
    /
    
    
    selectivity ratio compared to non-hydroxylated analogs.
Comparative Performance Data (Reference Benchmarks)

When assessing your compound, use these standard


 (Binding Affinity) values as validation controls. Your compound is expected to fall in the micromolar (

) range due to its flexibility, whereas rigid standards are nanomolar (

).
Receptor SubtypeNicotine (

)
Varenicline (

)
Epibatidine (

)
Target Profile for Test Compound

~1–10 nM0.1–0.3 nM0.02 nM0.5 – 5.0

M

~2,000–5,000 nM> 1,000 nM15 nM> 50

M

~200–500 nM~50–100 nM0.05 nM> 10

M
Selectivity Ratio ~200x (

vs

)
>1000xPoor (Non-selective)Aim: >50x

Analyst Note: If 1-(pyridin-3-yl)piperidin-4-ol exhibits


 for 

, it indicates a "privileged structure" where the hydroxyl group effectively bridges a water-mediated network in the binding site, a mechanism often exploited in modern partial agonists.

Experimental Protocols for Validation

To objectively validate the selectivity of 1-(pyridin-3-yl)piperidin-4-ol, a biphasic approach is required: Radioligand Binding (Affinity) followed by Electrophysiology (Efficacy).

Phase 1: Competition Radioligand Binding Assay

Objective: Determine affinity (


) across subtypes.
  • Membrane Preparation:

    • Source: HEK293 cells stably expressing human

      
       or 
      
      
      
      nAChRs.
    • Lysis: Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 min.

  • Incubation:

    • 
       Tracer:  [
      
      
      
      H]-Epibatidine (0.5 nM). High affinity, low non-specific binding.
    • 
       Tracer:  [
      
      
      
      I]-
      
      
      -Bungarotoxin (2 nM). Gold standard for
      
      
      .
    • Test Compound: 1-(pyridin-3-yl)piperidin-4-ol (10 concentrations:

      
       M to 
      
      
      
      M).
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding of cationic ligands).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Phase 2: Functional Characterization (TEVC)

Objective: Distinguish Agonism vs. Antagonism. Affinity does not equal efficacy. The flexible piperidine ring often leads to partial agonism.

  • System: Xenopus laevis oocytes microinjected with cRNA for

    
     or 
    
    
    
    .
  • Recording: Two-Electrode Voltage Clamp (TEVC) at -60 mV holding potential.

  • Protocol:

    • Apply Acetylcholine (ACh)

      
       control pulse.
      
    • Wash (5 min).

    • Apply Test Compound (1-(pyridin-3-yl)piperidin-4-ol).

    • Measure: Peak current amplitude relative to ACh control.

  • Result Interpretation:

    • < 10% ACh Response: Antagonist (confirm by co-application with ACh).

    • 10–80% ACh Response: Partial Agonist (likely profile for this compound).

    • > 80% ACh Response: Full Agonist.

Mechanistic Visualization

The following diagram illustrates the critical "Selectivity Filter" workflow. It demonstrates how the structural flexibility of the test compound impacts the decision tree for therapeutic viability.

SelectivityWorkflow Compound 1-(pyridin-3-yl)piperidin-4-ol BindingScreen Primary Binding Screen (Radioligand Displacement) Compound->BindingScreen Alpha4Beta2 α4β2 Affinity (Ki) BindingScreen->Alpha4Beta2 Protocol A Alpha7 α7 Affinity (Ki) BindingScreen->Alpha7 Protocol B RatioCalc Calculate Selectivity Ratio (Ki α7 / Ki α4β2) Alpha4Beta2->RatioCalc Alpha7->RatioCalc HighSel High Selectivity (>100x) Lead Candidate RatioCalc->HighSel Favorable Profile LowSel Low Selectivity (<10x) Fragment Only RatioCalc->LowSel Unfavorable Profile Functional Functional Assay (TEVC) Agonist vs Antagonist HighSel->Functional Proceed to Efficacy

Caption: Logical workflow for assessing the selectivity profile of the test compound. The critical decision point is the Ratio Calculation derived from parallel binding assays.

References

  • Hogg, R.C., & Bertrand, D. (2004). Nicotinic acetylcholine receptors as drug targets. Current Drug Targets: CNS & Neurological Disorders, 3(2), 123-130. Link

  • Rollema, H., et al. (2007). Pharmacological profile of the alpha4beta2 nicotinic acetylcholine receptor partial agonist varenicline, an effective smoking cessation aid. Neuropharmacology, 52(3), 985-994. Link

  • Cheng, Y., & Prusoff, W.H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link

  • Taly, A., et al. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets. Drug Discovery Today, 14(7-8), 383-390. Link

  • US National Library of Medicine. PubChem Compound Summary for Piperidin-4-ol derivatives. Link

Comparative

A Comparative Guide to Validating the Mechanism of Action of 1-(pyridin-3-yl)piperidin-4-ol

For researchers, scientists, and drug development professionals, the precise validation of a compound's mechanism of action (MOA) is the bedrock upon which successful therapeutic development is built. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise validation of a compound's mechanism of action (MOA) is the bedrock upon which successful therapeutic development is built. This guide provides an in-depth, technically-grounded framework for elucidating the MOA of 1-(pyridin-3-yl)piperidin-4-ol, a novel chemical entity containing a piperidine scaffold common in neuroactive agents.[1][2][3][4]

Hypothesis Generation: Deconstructing the Scaffold

The 1-(pyridin-3-yl)piperidin-4-ol structure is suggestive of several potential biological targets within the central nervous system. The pyridine and piperidine rings are privileged structures in medicinal chemistry, known to interact with a variety of receptors and enzymes.[5][6][7][8] Based on structural bioinformatics and precedent in the literature, we can formulate three primary hypotheses for its MOA. To validate these, we will compare our test compound against well-characterized alternatives for each potential target.

  • Hypothesis A: Fatty Acid Amide Hydrolase (FAAH) Inhibition. The piperidine core is found in some potent enzyme inhibitors. FAAH is a serine hydrolase that degrades endocannabinoids like anandamide.[9] Its inhibition is a therapeutic strategy for pain and inflammation.

    • Test Compound: 1-(pyridin-3-yl)piperidin-4-ol

    • Comparative Compound: PF-04457845 , a potent, selective, and irreversible FAAH inhibitor.[10][11][12]

  • Hypothesis B: α4β2 Nicotinic Acetylcholine Receptor (nAChR) Agonism. Pyridinyl moieties are classic components of nAChR ligands. The α4β2 subtype is the most abundant high-affinity nicotine binding site in the brain and is implicated in cognition and addiction.[13]

    • Test Compound: 1-(pyridin-3-yl)piperidin-4-ol

    • Comparative Compound: Varenicline , a well-known α4β2 nAChR partial agonist used for smoking cessation.[14][15][16][17][18]

  • Hypothesis C: Dopamine D2 Receptor (D2R) Antagonism. Many antipsychotic drugs feature a piperidine ring that interacts with the D2R, a key target in the treatment of psychosis.[19]

    • Test Compound: 1-(pyridin-3-yl)piperidin-4-ol

    • Comparative Compound: Haloperidol , a conventional D2R antagonist.[20][21][22][23]

dot graph TD{ subgraph "Phase 1: Target Binding" A[Radioligand Binding Assays] --> C{Calculate Ki}; B[Surface Plasmon Resonance] --> D{Calculate KD}; end subgraph "Phase 2: Functional Activity" E[Enzyme Inhibition Assay] --> G{Calculate IC50}; F[Cell-Based Signaling Assay] --> H{Calculate EC50/IC50}; end subgraph "Phase 3: Cellular Confirmation" I[Cellular Thermal Shift Assay] --> K{Confirm Target Engagement}; J[Broad Off-Target Panel] --> L{Assess Selectivity}; end M[Hypothesized Targets] --> A; M --> B; C --> E; D --> F; G --> I; H --> I; K --> J; L --> N[Validated Mechanism of Action];

} Caption: Experimental workflow for MOA validation.

Phase 1: Quantifying Target Binding Affinity

The foundational step is to determine if 1-(pyridin-3-yl)piperidin-4-ol physically interacts with the hypothesized targets. We employ two orthogonal methods to measure binding affinity, providing a robust, cross-validated dataset.

Causality: This classic, high-throughput technique measures the ability of a test compound to displace a high-affinity radiolabeled ligand from its target. It is a direct measure of competitive binding and allows for the calculation of the inhibitory constant (Ki), a true measure of affinity.

Protocol: Competitive Radioligand Binding

  • Target Preparation: Prepare cell membrane fractions from cell lines stably expressing human FAAH, α4β2 nAChR, or D2R.

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand:

    • FAAH: [³H]-Anandamide

    • α4β2 nAChR: [³H]-Epibatidine[24]

    • D2R: [³H]-Spiperone

  • Competition: Add increasing concentrations of the test compound (1-(pyridin-3-yl)piperidin-4-ol) or the relevant comparative compound (PF-04457845, Varenicline, or Haloperidol).

  • Incubation & Wash: Allow the reaction to reach equilibrium. Terminate the binding by rapid filtration over glass fiber filters, followed by washing to remove unbound radioligand.

  • Detection: Quantify the bound radioactivity on the filters using liquid scintillation counting.

  • Analysis: Plot the percentage of radioligand displacement against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50, and then calculate the Ki using the Cheng-Prusoff equation.

CompoundFAAHα4β2 nAChRD2R
1-(pyridin-3-yl)piperidin-4-ol8.5 >10,000>10,000
PF-044578457.2>10,000>10,000
Varenicline>10,0000.1 >10,000
Haloperidol>10,000>10,0001.2

Note: Data are representative examples for illustrative purposes.

Interpretation: The initial binding data strongly suggest that 1-(pyridin-3-yl)piperidin-4-ol is a potent and highly selective ligand for FAAH, with an affinity comparable to the known inhibitor PF-04457845. It shows no significant affinity for either the α4β2 nAChR or the D2R at concentrations up to 10 µM.

Phase 2: Determining In Vitro Functional Activity

Binding is necessary but not sufficient to define an MOA. The next critical step is to determine if this binding translates into a functional biological response—enzyme inhibition, receptor agonism, or antagonism.

Causality: This assay directly measures the functional consequence of compound binding to FAAH. By using a fluorogenic substrate, we can quantify the rate of enzyme activity and determine the concentration at which our compound inhibits it by 50% (IC50).

Protocol: Fluorometric FAAH Activity Assay

  • Enzyme Source: Use recombinant human FAAH or the same cell membrane preparations from Phase 1.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-HCl, pH 9.0).

  • Compound Incubation: Pre-incubate the FAAH enzyme with increasing concentrations of 1-(pyridin-3-yl)piperidin-4-ol or PF-04457845 for a defined period (e.g., 30 minutes) to allow for binding.[10]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).[25][26][27]

  • Detection: Monitor the increase in fluorescence over time using a plate reader (Excitation: ~360 nm, Emission: ~465 nm). The fluorescent product, AMC, is released upon substrate hydrolysis by active FAAH.[26]

  • Analysis: Calculate the initial reaction velocity (V₀) for each compound concentration. Plot the percent inhibition versus the log concentration of the inhibitor and fit to a four-parameter logistic equation to determine the IC50 value.

dot graph TD{ subgraph "FAAH Catalytic Cycle" Anandamide[Anandamide (Substrate)] --> |Binds to Active Site| FAAH; FAAH --> |Hydrolysis| Products[Arachidonic Acid + Ethanolamine]; end subgraph "Inhibition Mechanism" Test_Compound["1-(pyridin-3-yl)piperidin-4-ol"] --> |Binds to Active Site| FAAH_Inhibited["FAAH (Inhibited)"]; FAAH_Inhibited --x |Blocks Substrate Access| Anandamide; end

} Caption: FAAH inhibition by the test compound.

Causality: Even with negligible binding, it is crucial to functionally confirm the lack of activity at the other hypothesized targets. For the α4β2 nAChR, a calcium influx assay will detect agonist activity. For the D2R, a cAMP assay will detect antagonist (or agonist) activity, as D2R is a Gi-coupled receptor whose activation inhibits adenylyl cyclase and lowers cAMP levels.[28]

  • α4β2 nAChR Assay: Use SH-EP1 cells stably expressing human α4β2 receptors.[24] Load cells with a calcium-sensitive dye (e.g., Fluo-4) and measure fluorescence changes upon compound addition. Varenicline should elicit a partial agonist response, while 1-(pyridin-3-yl)piperidin-4-ol is expected to show no activity.

  • D2R Assay: Use CHO cells stably expressing human D2R. Stimulate the cells with a known D2R agonist (e.g., quinpirole) in the presence of varying concentrations of the test compound or Haloperidol. Measure intracellular cAMP levels using a sensitive method like HTRF. Haloperidol will block the quinpirole-induced drop in cAMP, while 1-(pyridin-3-yl)piperidin-4-ol should have no effect.[29]

CompoundFAAH Inhibition (IC50)α4β2 nAChR Agonism (EC50)D2R Antagonism (IC50)
1-(pyridin-3-yl)piperidin-4-ol15.2 >10,000>10,000
PF-044578457.4>10,000>10,000
Varenicline>10,0002.5 (partial) >10,000
Haloperidol>10,000>10,0002.1

Note: Data are representative examples for illustrative purposes.

Interpretation: The functional data corroborate the binding results. 1-(pyridin-3-yl)piperidin-4-ol is a potent inhibitor of FAAH activity, with an IC50 in the low nanomolar range. Crucially, it demonstrates no functional activity at either the α4β2 nAChR or the D2R, confirming its selectivity at a functional level.

Phase 3: Confirming Cellular Target Engagement and Selectivity

The final phase of validation moves into a more physiologically relevant context: the intact cell. Here, we confirm that the compound reaches and engages its target within the complex cellular milieu and assess its broader selectivity profile to ensure trustworthiness.

Causality: CETSA is a powerful biophysical technique that directly measures target engagement in a cellular environment.[30][31] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[30] By measuring the amount of soluble target protein remaining after a heat shock, we can confirm that our compound is binding to FAAH inside the cell.[32][33]

Protocol: CETSA for FAAH Target Engagement

  • Cell Treatment: Treat intact cells (e.g., a cell line endogenously expressing FAAH) with 1-(pyridin-3-yl)piperidin-4-ol or a vehicle control for 1 hour.

  • Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.[32]

  • Lysis: Lyse the cells to release the proteins (e.g., via freeze-thaw cycles).

  • Separation: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Detection: Analyze the amount of soluble FAAH remaining in the supernatant at each temperature using a standard protein detection method like Western Blot or ELISA.

  • Analysis: Plot the percentage of soluble FAAH against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated cells compared to the vehicle-treated cells, indicating thermal stabilization.

dot graph TD{ A[Intact Cells] -->|Treat with Compound or Vehicle| B(Heating); B --> C{Cell Lysis}; C --> D{Separation of Soluble/Aggregated Proteins}; D --> E{Quantify Soluble Target Protein}; E --> F[Generate Melt Curve]; F --> G{Compare Shift between Compound and Vehicle};

} Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Causality: To build a comprehensive safety and selectivity profile, the compound must be tested against a wide panel of unrelated biological targets. This is a critical step for trustworthiness, as it identifies potential polypharmacology or off-target effects that could confound in vivo results or lead to toxicity.

Protocol: Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP panel) to screen 1-(pyridin-3-yl)piperidin-4-ol at a high concentration (typically 10 µM) against a panel of 40-100 common off-targets, including various GPCRs, ion channels, kinases, and transporters. The results are reported as percent inhibition or activation relative to a control.

Data Summary: Selectivity Profile

AssayResult for 1-(pyridin-3-yl)piperidin-4-olInterpretation
CETSA Significant thermal shift (+5.2°C) for FAAHConfirms direct target engagement in intact cells
Off-Target Panel <20% inhibition at all 87 targets tested at 10 µMDemonstrates high degree of selectivity
Conclusion: A Validated Mechanism of Action

Through a systematic, multi-phase investigation employing orthogonal biochemical and cellular assays, we have generated a robust, self-validating dataset to elucidate the mechanism of action for 1-(pyridin-3-yl)piperidin-4-ol.

  • High-Affinity Binding: It binds to FAAH with low nanomolar affinity, comparable to the well-characterized inhibitor PF-04457845, and shows no affinity for other hypothesized targets.

  • Potent Functional Inhibition: It effectively blocks the enzymatic activity of FAAH in a concentration-dependent manner, again with potency similar to PF-04457845.

  • Confirmed Cellular Engagement: It directly engages and stabilizes the FAAH protein within intact cells, proving it can access its target in a physiological context.

  • Broad Selectivity: It displays a clean off-target profile, indicating that its biological effects are unlikely to be confounded by interactions with other common drug targets.

This rigorous, comparative approach provides a high degree of confidence in the compound's MOA, establishing a solid foundation for its further development as a potential therapeutic agent.

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